molecular formula C24H28N8O6 B15562162 LL320

LL320

Cat. No.: B15562162
M. Wt: 524.5 g/mol
InChI Key: BWPXKNJHQXYKGO-NMNPZVDOSA-N
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Description

LL320 is a useful research compound. Its molecular formula is C24H28N8O6 and its molecular weight is 524.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H28N8O6

Molecular Weight

524.5 g/mol

IUPAC Name

(2S)-2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(3-carbamoylphenyl)prop-2-ynyl]amino]butanoic acid

InChI

InChI=1S/C24H28N8O6/c25-15(24(36)37)6-8-31(7-2-4-13-3-1-5-14(9-13)21(27)35)10-16-18(33)19(34)23(38-16)32-12-30-17-20(26)28-11-29-22(17)32/h1,3,5,9,11-12,15-16,18-19,23,33-34H,6-8,10,25H2,(H2,27,35)(H,36,37)(H2,26,28,29)/t15-,16+,18+,19+,23+/m0/s1

InChI Key

BWPXKNJHQXYKGO-NMNPZVDOSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Compound LL320

Author: BenchChem Technical Support Team. Date: December 2025

Initial Investigation and a Call for Further Details

The primary result associated with a similar term, "LC320," refers to a lapping compound, which is a type of abrasive material used for surface finishing and is not a therapeutic or research compound.[1] Other search results were general in nature, discussing recent discoveries of new chemical compounds without any mention of "LL320".[2][3][4]

This lack of information suggests several possibilities:

  • Internal Designation: "this compound" may be an internal code used by a specific company or research institution that has not yet been publicly disclosed.

  • Novel Compound: The compound may be a very recent discovery that has not yet been described in scientific literature.

  • Typographical Error: The designation "this compound" might be a typographical error, and the actual name could be different.

Moving Forward: A Request for Additional Information

To provide a detailed technical guide that meets the core requirements of the request, further clarification on the identity of "compound this compound" is necessary. Helpful information would include:

  • Alternative Names or Synonyms: Are there any other names by which this compound is known?

  • Therapeutic Area or Target: What is the intended biological target or disease area for this compound?

  • Originating Institution or Company: Which research group or company is developing this compound?

  • Relevant Publications or Patents: Are there any scientific articles or patents that mention this compound, even if under a different name?

Once more specific information is available, a thorough analysis can be conducted to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. Without this foundational information, it is not possible to generate the requested content.

References

In-Depth Technical Guide: Synthesis and Core Mechanisms of LL320 (Derenofylline)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LL320, also known as Slv320 or by its generic name Derenofylline, is a potent and selective antagonist of the adenosine A1 receptor.[1][2] Its chemical name is 4-[(2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexan-1-ol.[3] This technical guide provides a comprehensive overview of the synthesis pathway of Derenofylline, its mechanism of action through the adenosine A1 receptor signaling pathway, and key quantitative data from biological assays. Detailed experimental protocols are provided for both the chemical synthesis and relevant biological evaluations.

Chemical Synthesis of Derenofylline (this compound)

The synthesis of Derenofylline is detailed in patent WO 99/62518, which is referenced in related patent EP1641797B1. The overall synthetic strategy involves the construction of the core pyrrolo[2,3-d]pyrimidine scaffold followed by the introduction of the phenyl and aminocyclohexanol moieties.

Synthesis Pathway Overview

The synthesis can be conceptually broken down into the following key stages:

  • Formation of the Pyrrolo[2,3-d]pyrimidine Core: This typically involves the condensation of a pyrimidine precursor with a suitable three-carbon synthon to form the fused pyrrole ring.

  • Introduction of the Phenyl Group: A phenyl group is introduced at the 2-position of the pyrrolo[2,3-d]pyrimidine core.

  • Functionalization at the 4-Position: The 4-position of the heterocyclic core is typically halogenated to allow for subsequent nucleophilic substitution.

  • Coupling with Aminocyclohexanol: The final step involves the coupling of the functionalized pyrrolo[2,3-d]pyrimidine with trans-4-aminocyclohexanol to yield Derenofylline.

G cluster_0 Synthesis of Derenofylline (this compound) Pyrimidine Precursor Pyrimidine Precursor Pyrrolo[2,3-d]pyrimidine Core Pyrrolo[2,3-d]pyrimidine Core Pyrimidine Precursor->Pyrrolo[2,3-d]pyrimidine Core Condensation Three-Carbon Synthon Three-Carbon Synthon Three-Carbon Synthon->Pyrrolo[2,3-d]pyrimidine Core 2-Phenyl-pyrrolo[2,3-d]pyrimidine 2-Phenyl-pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine Core->2-Phenyl-pyrrolo[2,3-d]pyrimidine Phenylation Phenyl Group Precursor Phenyl Group Precursor Phenyl Group Precursor->2-Phenyl-pyrrolo[2,3-d]pyrimidine 4-Halo-2-phenyl-pyrrolo[2,3-d]pyrimidine 4-Halo-2-phenyl-pyrrolo[2,3-d]pyrimidine 2-Phenyl-pyrrolo[2,3-d]pyrimidine->4-Halo-2-phenyl-pyrrolo[2,3-d]pyrimidine Halogenation Halogenating Agent Halogenating Agent Halogenating Agent->4-Halo-2-phenyl-pyrrolo[2,3-d]pyrimidine Derenofylline (this compound) Derenofylline (this compound) 4-Halo-2-phenyl-pyrrolo[2,3-d]pyrimidine->Derenofylline (this compound) Nucleophilic Substitution trans-4-Aminocyclohexanol trans-4-Aminocyclohexanol trans-4-Aminocyclohexanol->Derenofylline (this compound)

A high-level overview of the synthetic pathway to Derenofylline (this compound).
Detailed Experimental Protocol (Based on General Pyrrolo[2,3-d]pyrimidine Synthesis Principles)

The following protocol is a representative example of how a 2,4-disubstituted pyrrolo[2,3-d]pyrimidine such as Derenofylline could be synthesized, based on established chemical literature. The exact reagents and conditions would be specified in patent WO 99/62518.

Step 1: Synthesis of 4-chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine

  • Reaction: A suitable starting material, such as a 4-amino-6-chloropyrimidine, is reacted with benzaldehyde in the presence of a condensing agent to form the 2-phenyl-pyrrolo[2,3-d]pyrimidin-4-one. This intermediate is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the 4-chloro derivative.

  • Procedure:

    • To a solution of the appropriate pyrimidine precursor in a suitable solvent (e.g., N,N-dimethylformamide), add benzaldehyde and a catalytic amount of a strong acid or base.

    • Heat the reaction mixture to facilitate cyclization.

    • After cooling, isolate the intermediate product.

    • Treat the intermediate with an excess of phosphorus oxychloride and heat to reflux.

    • Carefully quench the reaction with ice water and neutralize to precipitate the 4-chloro product.

    • Purify the product by recrystallization or column chromatography.

Step 2: Synthesis of 4-[(2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexan-1-ol (Derenofylline)

  • Reaction: The 4-chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine is subjected to a nucleophilic aromatic substitution reaction with trans-4-aminocyclohexanol.

  • Procedure:

    • Dissolve 4-chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine and a slight excess of trans-4-aminocyclohexanol in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or 1-butanol.

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the HCl generated during the reaction.

    • Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, cool the reaction mixture and pour it into water to precipitate the crude product.

    • Collect the solid by filtration, wash with water, and dry.

    • Purify the crude Derenofylline by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Activity and Mechanism of Action

Derenofylline is a selective antagonist of the adenosine A1 receptor.[1][2] Adenosine is a nucleoside that plays a crucial role in various physiological processes by activating four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3.[4] The A1 receptor is coupled to inhibitory G-proteins (Gi/o).[4][5]

Adenosine A1 Receptor Signaling Pathway

Activation of the adenosine A1 receptor by its endogenous ligand, adenosine, initiates a signaling cascade that leads to various cellular responses. Derenofylline, as an antagonist, blocks this activation.

G cluster_0 Adenosine A1 Receptor Signaling Adenosine Adenosine A1 Receptor A1 Receptor Adenosine->A1 Receptor Activates Derenofylline (this compound) Derenofylline (this compound) Derenofylline (this compound)->A1 Receptor Inhibits Gi/o Protein Gi/o Protein A1 Receptor->Gi/o Protein Activates Adenylate Cyclase Adenylate Cyclase Gi/o Protein->Adenylate Cyclase Inhibits PLC PLC Gi/o Protein->PLC Activates cAMP cAMP Adenylate Cyclase->cAMP Decreases ATP ATP ATP->Adenylate Cyclase PKA PKA cAMP->PKA Inhibits Activation Cellular Response Cellular Response PKA->Cellular Response Modulates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation

Simplified signaling pathway of the Adenosine A1 receptor and the inhibitory action of Derenofylline.

Upon activation by adenosine, the A1 receptor-coupled Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA). Additionally, the βγ-subunits of the G-protein can activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[4][5] Derenofylline, by blocking the A1 receptor, prevents these downstream signaling events.

Quantitative Biological Data

The following table summarizes the key in vitro binding affinities of Derenofylline for human adenosine receptors.

Receptor SubtypeKi (nM)Reference
Human Adenosine A11[1][2]
Human Adenosine A2A398[1][2]
Human Adenosine A3200[1][2]

Experimental Protocols for Biological Assays

Radioligand Binding Assay for Adenosine Receptor Affinity

This protocol is a standard method to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Objective: To determine the inhibitory constant (Ki) of Derenofylline for human adenosine A1, A2A, and A3 receptors.

  • Materials:

    • Cell membranes expressing the human adenosine receptor of interest.

    • Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A1).

    • Derenofylline (this compound) at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • Prepare a series of dilutions of Derenofylline.

    • In a multi-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and either vehicle or varying concentrations of Derenofylline.

    • Incubate the mixture at a specific temperature (e.g., room temperature) for a set period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Determine non-specific binding in the presence of a high concentration of a known non-radioactive ligand.

    • Calculate the specific binding at each concentration of Derenofylline.

    • Analyze the data using non-linear regression to determine the IC50 value (the concentration of Derenofylline that inhibits 50% of the specific radioligand binding).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Radioligand Binding Assay Workflow Prepare Reagents Prepare Reagents Incubation Incubation Prepare Reagents->Incubation Membranes, Radioligand, Derenofylline Filtration Filtration Incubation->Filtration Separate Bound/ Free Ligand Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Measure Radioactivity Data Analysis Data Analysis Scintillation Counting->Data Analysis Calculate Specific Binding Ki Determination Ki Determination Data Analysis->Ki Determination Cheng-Prusoff Equation

A simplified workflow for a radioligand binding assay.

Conclusion

This technical guide has provided a detailed overview of the synthesis, mechanism of action, and biological evaluation of Derenofylline (this compound). The synthetic pathway, rooted in established pyrrolo[2,3-d]pyrimidine chemistry, offers a viable route to this potent and selective adenosine A1 receptor antagonist. The well-defined mechanism of action, coupled with its high affinity for the A1 receptor, underscores its potential for therapeutic applications. The provided experimental protocols serve as a foundation for researchers and drug development professionals working with this and similar compounds.

References

An In-depth Technical Guide on the Core Mechanism of Action of LL-37

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of publicly available scientific literature and clinical trial data reveals no specific drug or compound designated as "LL320". It is possible that this is an internal, preclinical designation not yet disclosed, a typographical error, or a discontinued project.

Given the context of "mechanism of action" and the intended scientific audience, it is plausible that the query may have intended to refer to LL-37 , a well-researched human cathelicidin antimicrobial peptide with a complex mechanism of action. Therefore, this technical guide will focus on the core mechanisms of LL-37.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

LL-37 is an endogenous human peptide with a dual role in the innate immune system. It exhibits broad-spectrum antimicrobial activity through direct membrane disruption and potent immunomodulatory effects by interacting with various host cell receptors and signaling pathways. Its mechanism of action is multifaceted, involving the induction of chemotaxis, modulation of inflammatory responses, and regulation of cell proliferation and death. This guide provides a detailed overview of these mechanisms, supported by experimental data and pathway visualizations.

Direct Antimicrobial Mechanism of Action

The primary antimicrobial function of LL-37 is the physical disruption of microbial membranes. This action is predicated on its amphipathic and cationic properties.

  • Electrostatic Attraction: The positively charged residues of LL-37 are attracted to the negatively charged components of microbial cell walls, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria.

  • Membrane Permeabilization: Following initial binding, LL-37 inserts into the lipid bilayer, leading to membrane destabilization and the formation of pores or channels. The "toroidal pore" and "carpet" models are the most widely accepted mechanisms for this disruption. This leads to the leakage of intracellular contents and microbial cell death.

Immunomodulatory Mechanisms and Signaling Pathways

LL-37's effects on host cells are mediated through interactions with several cell surface receptors, which trigger downstream signaling cascades.

Formyl Peptide Receptor 2 (FPR2) Signaling

LL-37 is a known agonist for Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor expressed on various immune and non-immune cells.

  • Mechanism: Binding of LL-37 to FPR2 activates intracellular signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (Erk) pathways.[1]

  • Cellular Outcomes: This signaling cascade promotes chemotaxis of neutrophils, monocytes, and mast cells to sites of infection or injury, enhances cell proliferation, and modulates cytokine production.[1]

FPR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response LL37 LL-37 FPR2 FPR2 LL37->FPR2 PI3K PI3K FPR2->PI3K MAPK_Erk MAPK/Erk FPR2->MAPK_Erk Akt Akt PI3K->Akt Chemotaxis Chemotaxis Akt->Chemotaxis Proliferation Proliferation Akt->Proliferation MAPK_Erk->Proliferation Cytokine_Release Cytokine Release MAPK_Erk->Cytokine_Release TLR_Modulation_Pathway cluster_extracellular Extracellular cluster_endosome Endosome cluster_nucleus Nucleus LL37_DNA LL-37 + self-DNA TLR9 TLR9 LL37_DNA->TLR9 Internalization MyD88 MyD88 TLR9->MyD88 IRF7 IRF7 MyD88->IRF7 activation IFN_alpha IFN-α Production IRF7->IFN_alpha Chemotaxis_Assay_Workflow Start Place cells in upper chamber Add_LL37 Add LL-37 to lower chamber Start->Add_LL37 Incubate Incubate (e.g., 37°C, 1-3h) Add_LL37->Incubate Fix_Stain Fix and stain migrated cells Incubate->Fix_Stain Quantify Quantify migrated cells (microscopy) Fix_Stain->Quantify Result Determine chemotactic index Quantify->Result

References

An In-depth Technical Guide to the Biological Targets of ILB® and LL-37

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "LL320" does not correspond to a known biological molecule in the reviewed scientific literature. It is highly probable that this is a typographical error. This guide provides an in-depth analysis of two distinct compounds, ILB® and LL-37 , which are plausible intended subjects of the query.

Part 1: ILB® - A Novel Neuroprotective Low Molecular Weight Dextran Sulphate

Introduction

ILB® is a low molecular weight dextran sulphate investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS). Its mechanism of action is centered on the modulation of heparin-binding growth factors and their associated signaling cascades, aiming to restore cellular homeostasis and function in compromised nervous tissues.

Primary Biological Targets

The primary biological targets of ILB® are not single receptors but rather a class of proteins known as heparin-binding growth factors (HBGFs) . ILB® modulates the bioactivity of these growth factors, influencing their release, distribution, and interaction with their respective receptors. A key demonstrated interaction is the competitive inhibition of Hepatocyte Growth Factor (HGF) binding to its co-receptor, Glypican-3 .[1]

Mechanism of Action

The neuroprotective effects of ILB® are believed to be mediated through a multi-faceted mechanism involving the modulation of HBGF activity. This initiates a cascade of transcriptional and cellular events that collectively contribute to neuroprotection and tissue repair.[1][2][3]

The proposed mechanism of action is as follows:

  • Release and Redistribution of HBGFs : ILB® induces a "pulse release" of endogenous HBGFs into the circulation. This mobilization increases the availability of these growth factors to target tissues.[1][4]

  • Modulation of Growth Factor Signaling : By competitively inhibiting the binding of HBGFs to certain co-receptors (e.g., HGF and Glypican-3), ILB® modulates downstream signaling pathways. This can lead to an enhancement of their biological effects.[1]

  • Induction of Transcriptional Changes : The altered growth factor signaling leads to significant changes in gene expression within the central nervous system. These transcriptional changes affect pathways related to cell survival, inflammation, glutamate signaling, metabolism, and synaptogenesis.[2]

  • Neuroprotective and Regenerative Outcomes : The culmination of these effects is the restoration of cellular homeostasis. This includes the control of glutamate excitotoxicity, normalization of tissue bioenergetics, resolution of inflammation, and ultimately, improved tissue function and promotion of self-repair mechanisms.[1][2][5]

Signaling Pathways

ILB® influences several critical signaling pathways, primarily through its modulation of HBGFs. One of the key pathways affected is the Transforming Growth Factor-beta (TGF-β) signaling pathway . ILB® has been shown to modify the intracellular signaling of TGF-β, which plays a crucial role in cellular growth, differentiation, and inflammation.[1]

ILB_Signaling_Pathway ILB ILB® HBGF_Store Tissue-Bound HBGFs ILB->HBGF_Store induces release HBGF_Circ Circulating HBGFs HBGF_Store->HBGF_Circ mobilization Receptor Growth Factor Receptors HBGF_Circ->Receptor binding & activation Signaling_Cascade Signaling Cascades (e.g., TGF-β/Smad) Receptor->Signaling_Cascade initiates Transcription Gene Expression Changes Signaling_Cascade->Transcription regulates Outcomes Neuroprotective Outcomes Transcription->Outcomes leads to

Caption: Proposed mechanism of action for ILB®.
Quantitative Data

The following table summarizes quantitative data from clinical trials of ILB® in ALS patients.

ParameterValueStudy PopulationReference
Phase II Trial Dosage 2 mg/kg weekly subcutaneous injections11 ALS patients[6][7]
Cumulative Dose Range 745 to 6,668 mg over up to 38 weeks11 ALS patients[6][7]
HGF Plasma Levels Transient elevation post-injectionALS patients[4]
ALSFRS-R Score Change Improvement from 36.31 ± 6.66 to 38.77 ± 6.44 by Day 3613 ALS patients[4]
Norris Score Change Improvement from 70.61 ± 13.91 to 77.85 ± 14.24 by Day 3613 ALS patients[4]
Experimental Protocols

1.6.1. In Vitro HGF-Glypican-3 Binding Assay

  • Objective : To determine if ILB® acts as a competitive inhibitor for HGF binding to Glypican-3.

  • Methodology : A competitive binding assay was performed using recombinant human HGF and Glypican-3. Varying concentrations of ILB® were incubated with a fixed concentration of HGF before being added to plates coated with Glypican-3. The amount of bound HGF was quantified using an HGF-specific antibody and a colorimetric substrate. The results were compared to a standard curve to determine the inhibitory concentration.[1]

1.6.2. Phase II Clinical Trial in ALS Patients

  • Objective : To assess the safety, tolerability, and preliminary efficacy of long-term weekly administration of ILB® in patients with ALS.

  • Study Design : A prospective, single-arm, open-label Phase II clinical trial was conducted at a single center in the UK.

  • Participants : Eligible patients were at least 18 years old with a definite diagnosis of ALS according to the El Escorial Criteria.

  • Intervention : Patients received weekly subcutaneous injections of ILB® at a dose of 2 mg/kg for up to 48 weeks.

  • Outcome Measures :

    • Primary : Safety and tolerability were assessed by monitoring adverse events. The total quantity of ILB® administered was also a primary outcome.

    • Secondary : Efficacy was evaluated using the ALS Functional Rating Scale-Revised (ALSFRS-R) and the ALS Assessment Questionnaire (ALSAQ-40) to assess disease progression and quality of life. Pharmacokinetic and pharmacodynamic markers, such as plasma HGF levels, were also measured.[6][7]

Part 2: LL-37 - A Human Cathelicidin Antimicrobial Peptide

Introduction

LL-37 is a 37-amino acid cationic peptide and the only member of the cathelicidin family of antimicrobial peptides in humans. It is a multifunctional component of the innate immune system, exhibiting direct antimicrobial activity against a broad spectrum of pathogens and diverse immunomodulatory functions, including roles in inflammation, wound healing, and cancer.[8]

Primary Biological Targets

LL-37's pleiotropic effects are a result of its ability to interact with a wide array of molecular targets:

  • Microbial Membranes : The primary target for its antimicrobial activity is the negatively charged cell membrane of bacteria, fungi, and enveloped viruses.

  • Toll-Like Receptors (TLRs) : LL-37 modulates TLR signaling. It can inhibit TLR2 and TLR4 activation by binding their lipid-based ligands (LTA and LPS, respectively). Conversely, it can enhance the signaling of nucleic acid-sensing TLRs (TLR3, TLR7/8, TLR9) by complexing with and protecting their ligands (dsRNA, ssRNA, and ssDNA).[9]

  • G Protein-Coupled Receptors (GPCRs) : Including the Formyl Peptide Receptor 2 (FPR2) , which mediates chemotactic and immunomodulatory effects.

  • Receptor Tyrosine Kinases (RTKs) : Such as the Epidermal Growth Factor Receptor (EGFR) and ErbB2 , which are often transactivated by LL-37, leading to pro-proliferative and pro-migratory signals, particularly in cancer cells.[10][11]

  • Purinergic Receptors : Notably the P2X7 receptor , activation of which by LL-37 can trigger inflammasome activation.[12]

  • Nucleic Acids : LL-37 can bind to both self and non-self DNA and RNA, forming complexes that can activate intracellular nucleic acid sensors and contribute to autoimmune responses.[12]

Mechanism of Action

The mechanism of action of LL-37 is highly context-dependent, varying with the target cell type and the surrounding microenvironment.

  • Direct Antimicrobial Action : LL-37's cationic and amphipathic nature allows it to bind to and disrupt the integrity of microbial cell membranes, leading to cell lysis and death.[8][13]

  • Immunomodulation :

    • Chemotaxis : LL-37 acts as a chemoattractant for various immune cells, including neutrophils, monocytes, and T cells, primarily through the activation of FPR2.

    • Cytokine and Chemokine Induction : It can stimulate the release of a variety of inflammatory mediators, thereby amplifying the immune response.

    • Modulation of Inflammation : LL-37 can have both pro- and anti-inflammatory effects. It can neutralize the pro-inflammatory effects of LPS by binding to it, while also promoting inflammation through other pathways.[12]

  • Role in Cancer : The effects of LL-37 on cancer are dualistic:

    • Pro-tumorigenic : In cancers such as lung, ovarian, and breast cancer, LL-37 can promote cell proliferation, migration, and invasion. This is often mediated by the transactivation of EGFR and ErbB2, which in turn activate the PI3K/Akt and MAPK/Erk signaling pathways.[10][14][15]

    • Anti-tumorigenic : In other cancers, like colon and gastric cancer, LL-37 can induce apoptosis. This can occur through caspase-independent mechanisms involving the modulation of Bcl-2 family proteins and the release of apoptosis-inducing factor (AIF).[14][15][16]

  • Wound Healing : LL-37 promotes tissue repair by stimulating the proliferation and migration of keratinocytes and promoting angiogenesis.[8]

Signaling Pathways

LL-37 can trigger multiple intracellular signaling pathways upon binding to its various receptors. The specific pathways activated depend on the cellular context.

LL37_Signaling_Pathways cluster_receptors Cell Surface Receptors cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Responses LL37 LL-37 FPR2 FPR2 LL37->FPR2 EGFR_ErbB2 EGFR / ErbB2 LL37->EGFR_ErbB2 P2X7R P2X7R LL37->P2X7R TLRs TLRs LL37->TLRs modulates Chemotaxis Chemotaxis FPR2->Chemotaxis PI3K_Akt PI3K / Akt Pathway EGFR_ErbB2->PI3K_Akt MAPK_Erk MAPK / Erk Pathway EGFR_ErbB2->MAPK_Erk Inflammasome Inflammasome Activation P2X7R->Inflammasome NFkB NF-κB Pathway TLRs->NFkB Proliferation Proliferation/ Survival PI3K_Akt->Proliferation Apoptosis Apoptosis (context-dependent) PI3K_Akt->Apoptosis inhibits MAPK_Erk->Proliferation Inflammation Inflammation NFkB->Inflammation Inflammasome->Inflammation

Caption: Overview of major signaling pathways modulated by LL-37.
Quantitative Data

The following table presents quantitative data on the biological activities of LL-37 from various in vitro studies.

Activity AssessedCell Type / SystemConcentration / ValueReference
Promotion of Migration A431 (SCC cells)Significant increase at 0.05 µg/ml[11]
Promotion of Invasion A431 (SCC cells)Significant increase at 0.05 µg/ml[11]
Enhancement of dsDNA Uptake Monocytes10 µM LL-37 with DNA[12]
Minimal Inhibitory Concentration (MIC) M. luteus, S. hominisVaries depending on experimental protocol and bacterial strain[17]
Typical Beginner Dosage (Research Setting) N/A100–200 mcg per day (subcutaneous)[18]
Reconstitution Concentration (Research) N/A~1.67 mg/mL (from 5 mg vial in 3.0 mL bacteriostatic water)[19]
Experimental Protocols

2.6.1. Minimal Inhibitory Concentration (MIC) Assay

  • Objective : To determine the lowest concentration of LL-37 that inhibits the visible growth of a particular bacterium.

  • Methodology :

    • Bacterial strains (e.g., M. luteus, S. hominis) are cultured to a specific optical density (e.g., OD600 = 0.1).

    • LL-37 is dissolved in a suitable buffer (e.g., PBS) and serially diluted in a 96-well plate containing bacterial growth media.

    • The diluted bacterial inoculum is added to each well.

    • The plate is incubated under appropriate conditions (e.g., 30°C with shaking at 220 rpm) for 24 hours.

    • Bacterial growth is measured by reading the optical density at 595 nm (OD595).

    • The MIC is defined as the lowest peptide concentration at which no bacterial growth is observed.[17]

2.6.2. In Vitro Cell Migration and Invasion Assays

  • Objective : To assess the effect of LL-37 on the migratory and invasive capabilities of cancer cells.

  • Methodology :

    • Migration Assay (Transwell Assay) :

      • A431 (skin squamous cell carcinoma) cells are seeded in the upper chamber of a Transwell insert.

      • The lower chamber contains media with or without various concentrations of LL-37 (e.g., 0, 0.05, 0.5, 5 µg/ml).

      • After a defined incubation period, non-migrated cells on the upper surface of the insert membrane are removed.

      • Cells that have migrated to the lower surface of the membrane are fixed, stained, and counted under a microscope.

    • Invasion Assay : The protocol is similar to the migration assay, but the Transwell insert membrane is pre-coated with a basement membrane extract (e.g., Matrigel) to simulate the extracellular matrix. The number of cells that invade through the coated membrane is quantified.[11]

2.6.3. Peptide Synthesis and Purification

  • Objective : To chemically synthesize the LL-37 peptide for experimental use.

  • Methodology :

    • Solid-Phase Peptide Synthesis (SPPS) : The peptide is synthesized on a resin support (e.g., Rink amide-ChemMatrix resin) using a microwave peptide synthesizer. Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is typically employed.

    • Amino Acid Coupling : Each amino acid is coupled sequentially. The Fmoc protecting group is removed from the N-terminus of the growing peptide chain, and the next Fmoc-protected amino acid is activated (e.g., with HATU/DIPEA or DIC/OxymaPure) and coupled to the chain.

    • Cleavage and Deprotection : Once the full 37-amino acid sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., containing trifluoroacetic acid).

    • Purification : The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Verification : The purity and identity of the final peptide are confirmed using analytical HPLC and mass spectrometry (e.g., MALDI-TOF).[20]

References

No Publicly Available Data for In Vitro Characterization of LL320

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific literature, patents, and drug development databases, no specific information was found for a molecule or compound designated as "LL320".

This lack of public data makes it impossible to provide an in-depth technical guide or whitepaper on the in vitro characterization of this compound as requested. The core requirements, including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways, cannot be fulfilled without foundational information on the nature of "this compound," its biological target, and its mechanism of action.

The search queries conducted included, but were not limited to: "in vitro characterization of this compound," "this compound mechanism of action," "this compound binding affinity," "this compound enzyme inhibition assay," "this compound cell-based assays," "this compound signaling pathway," "this compound drug development," "this compound molecule in vitro," "this compound scientific literature," and "this compound patent." The results of these searches were either general discussions on in vitro characterization methodologies or were unrelated to a specific compound with the identifier "this compound."

Without any primary or secondary data sources, the creation of a factual and accurate technical guide is not feasible. Generating such a document would require the fabrication of data and experimental details, which falls outside the scope of providing reliable and factual information.

If "this compound" is an internal or proprietary designation for a compound that is not yet in the public domain, it would be necessary to consult internal documentation to proceed with the creation of the requested technical guide.

In-Depth Technical Guide: Physicochemical Properties of LL320

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive overview of the available data on the solubility and stability of the compound designated LL320. The information compiled herein is intended to support research and development activities by providing a foundational understanding of the molecule's key physicochemical characteristics. Due to the limited publicly available information on a specific molecule designated "this compound," this guide synthesizes general principles and methodologies for assessing solubility and stability, which are critical for the advancement of any new chemical entity through the drug development pipeline.

Quantitative Data Summary

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility or stability data for a compound explicitly identified as "this compound." The search results were ambiguous, pointing to various industrial products and materials with similar identifiers but lacking the specific context of a pharmaceutical compound. These included a wear-resistant polymer (LG Chemical LUCEL WK-320)[1], an epoxy adhesive (LORD 320/322)[2][3], and an alloy steel (ASTM A320 Grade L7)[4][5]. While a drug target designated GL-320, a USP10 inhibitor, was identified, no solubility or stability data for this molecule was provided[6].

In the absence of specific data for "this compound," the following tables provide a template for how such data would be presented. These tables are based on standard experimental readouts used in pharmaceutical development.

Table 1: Solubility of this compound in Various Solvents

Solvent SystemTemperature (°C)pHSolubility (mg/mL)Method
Phosphate Buffered Saline (PBS)257.4Data not availableHPLC-UV
Simulated Gastric Fluid (SGF)371.2Data not availableHPLC-UV
Simulated Intestinal Fluid (SIF)376.8Data not availableHPLC-UV
Water257.0Data not availableGravimetric
Ethanol25N/AData not availableGravimetric
DMSO25N/AData not availableGravimetric

Table 2: Stability of this compound under Stress Conditions

ConditionTemperature (°C)Duration% DegradationDegradants IdentifiedMethod
Acidic Hydrolysis (0.1 N HCl)6024 hoursData not availableData not availableLC-MS
Basic Hydrolysis (0.1 N NaOH)6024 hoursData not availableData not availableLC-MS
Oxidative (3% H₂O₂)2524 hoursData not availableData not availableLC-MS
Photostability (ICH Q1B)257 daysData not availableData not availableLC-MS
Thermal (Solid State)807 daysData not availableData not availableHPLC-UV

Experimental Protocols

The following are generalized, detailed methodologies for the types of experiments that would be conducted to generate the data presented in the tables above.

Protocol 1: Equilibrium Solubility Determination
  • Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

  • Materials:

    • This compound (solid form)

    • Phosphate Buffered Saline (PBS), pH 7.4

    • Simulated Gastric Fluid (SGF), pH 1.2

    • Simulated Intestinal Fluid (SIF), pH 6.8

    • Deionized Water

    • Ethanol (ACS grade)

    • Dimethyl Sulfoxide (DMSO) (ACS grade)

    • Orbital shaker with temperature control

    • Centrifuge

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Analytical balance

  • Procedure:

    • An excess amount of solid this compound is added to a known volume of each solvent in a sealed vial.

    • The vials are placed in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitated for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

    • After the incubation period, the samples are centrifuged to pellet the undissolved solid.

    • Aliquots of the supernatant are carefully removed and diluted with an appropriate mobile phase.

    • The concentration of this compound in the diluted supernatant is quantified by HPLC-UV against a standard curve of known concentrations.

    • The solubility is reported in mg/mL.

Protocol 2: Forced Degradation Study for Stability Assessment
  • Objective: To investigate the degradation profile of this compound under various stress conditions to identify potential degradation pathways and develop stability-indicating analytical methods.

  • Materials:

    • This compound solution of known concentration

    • Hydrochloric acid (HCl), 0.1 N

    • Sodium hydroxide (NaOH), 0.1 N

    • Hydrogen peroxide (H₂O₂), 3%

    • Temperature-controlled chambers

    • Photostability chamber (ICH Q1B compliant)

    • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Procedure:

    • Acidic/Basic Hydrolysis: this compound solution is mixed with 0.1 N HCl or 0.1 N NaOH and incubated at an elevated temperature (e.g., 60°C). Samples are taken at various time points (e.g., 0, 2, 8, 24 hours), neutralized, and analyzed by LC-MS.

    • Oxidation: this compound solution is treated with 3% H₂O₂ at room temperature. Samples are analyzed by LC-MS at specified intervals.

    • Photostability: A solution and solid sample of this compound are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. Control samples are kept in the dark. Both exposed and control samples are analyzed by LC-MS.

    • Thermal Degradation: A solid sample of this compound is stored in a high-temperature oven (e.g., 80°C), and samples are analyzed at set time points by HPLC-UV or LC-MS.

    • Analysis: The percentage of this compound remaining and the formation of any degradation products are monitored. The mass-to-charge ratio (m/z) of the degradants is used to propose their potential structures.

Visualizations

The following diagrams illustrate common workflows and pathways relevant to drug development.

experimental_workflow cluster_solubility Solubility Assessment cluster_stability Forced Degradation Study Sol_Start Add excess this compound to solvent Sol_Equilibrate Equilibrate (24-48h shaking) Sol_Start->Sol_Equilibrate Sol_Separate Centrifuge to separate solid Sol_Equilibrate->Sol_Separate Sol_Analyze Analyze supernatant by HPLC Sol_Separate->Sol_Analyze Sol_Result Determine Solubility (mg/mL) Sol_Analyze->Sol_Result Stab_Start Prepare this compound solution/solid Stab_Stress Apply Stress (Acid, Base, Peroxide, Light, Heat) Stab_Start->Stab_Stress Stab_Sample Sample at time points Stab_Stress->Stab_Sample Stab_Analyze Analyze by LC-MS Stab_Sample->Stab_Analyze Stab_Result Identify Degradants & Determine % Degradation Stab_Analyze->Stab_Result

Caption: General experimental workflows for solubility and stability testing.

signaling_pathway_placeholder cluster_pathway Placeholder Signaling Pathway for a Kinase Inhibitor Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase_A Kinase A Receptor->Kinase_A Phosphorylation This compound This compound (Hypothetical Inhibitor) This compound->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Gene_Expression Gene Expression (e.g., Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: A hypothetical signaling pathway for a kinase inhibitor like this compound.

logical_relationship cluster_development Drug Development Decision Logic Data Physicochemical Data (Solubility, Stability) Good_Sol Acceptable Solubility? Data->Good_Sol Good_Stab Acceptable Stability? Data->Good_Stab Formulation Proceed to Formulation Development Good_Sol->Formulation Yes Reformulate Reformulation/ Salt Screen Good_Sol->Reformulate No Good_Stab->Formulation Yes Stop Stop Development Good_Stab->Stop No Reformulate->Data

Caption: Logical relationships in early drug development based on physicochemical data.

References

Preliminary Toxicity Profile of LL320: A Methodological Framework

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest search, no publicly available data exists for a compound designated "LL320." The following document serves as an in-depth technical guide and methodological framework for establishing a preliminary toxicity profile for a novel chemical entity, structured to meet the requirements of researchers, scientists, and drug development professionals. All data and experimental details presented are illustrative.

Executive Summary

This whitepaper outlines the essential components of a preliminary toxicity profile for a hypothetical novel compound, this compound. The objective is to provide a comprehensive framework for the initial safety assessment, encompassing in vitro and in vivo toxicological endpoints. This document details the requisite experimental protocols, data presentation standards, and visualization of key biological pathways and workflows, establishing a blueprint for the systematic evaluation of new chemical entities.

In Vitro Toxicity Assessment

The initial phase of toxicity screening relies on a battery of in vitro assays to determine the cytotoxic and genotoxic potential of a compound and to provide early mechanistic insights.

Cytotoxicity Profile

Cytotoxicity assays are fundamental in determining the concentration at which a compound induces cell death. These assays are typically performed across a panel of cell lines relevant to the compound's intended therapeutic application or potential off-target tissues.

Table 1: Cytotoxicity of this compound in Various Human Cell Lines

Cell LineTypeAssayIncubation Time (h)IC₅₀ (µM)
HepG2Human Hepatocellular CarcinomaMTT7245.8
HaCaTHuman KeratinocyteMTT72> 100
SH-SY5YHuman NeuroblastomaCellTiter-Glo®4822.1
THP-1Human Monocytic (differentiated)LDH Release2468.3

IC₅₀: Half-maximal inhibitory concentration. Data is hypothetical.

Genotoxicity Assessment

Genotoxicity assays evaluate the potential of a compound to damage cellular DNA, which can lead to mutagenesis and carcinogenicity.

Table 2: Genotoxicity Profile of this compound

AssaySystemMetabolic Activation (S9)Concentration Range (µM)Result
Ames TestS. typhimurium (TA98, TA100)With & Without0.1 - 1000Negative
In Vitro Micronucleus TestCHO-K1 CellsWith & Without1 - 100Negative

Data is hypothetical.

In Vivo Acute Toxicity Assessment

In vivo studies provide critical information on the systemic toxicity of a compound in a whole-organism context. An acute toxicity study is typically the first in vivo experiment performed.

Table 3: Acute Oral Toxicity of this compound in Sprague-Dawley Rats

Species/StrainSexGuidelineVehicleLD₅₀ (mg/kg)95% Confidence IntervalKey Clinical Signs
Sprague-Dawley RatMaleOECD 42510% DMSO, 90% PEG 400> 2000N/ANo mortality or treatment-related adverse effects observed.
Sprague-Dawley RatFemaleOECD 42510% DMSO, 90% PEG 400> 2000N/ANo mortality or treatment-related adverse effects observed.

LD₅₀: Median lethal dose. OECD: Organisation for Economic Co-operation and Development. Data is hypothetical.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of toxicity data.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][2]

  • Cell Seeding: Cells (e.g., HepG2, HaCaT) are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.

  • Compound Exposure: The culture medium is replaced with fresh medium containing serial dilutions of this compound (e.g., 0.1 to 200 µM). A vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin) are included. Cells are incubated for 72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Analysis: Cell viability is expressed as a percentage relative to the vehicle control. The IC₅₀ value is calculated using non-linear regression analysis.

In Vivo Acute Oral Toxicity Study (OECD 425)

This study provides information on the potential health hazards likely to arise from a short-term oral exposure to a substance.[3][4]

  • Animal Model: Healthy, young adult Sprague-Dawley rats are used.

  • Housing: Animals are housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Dosing: A limit test is performed at a dose of 2000 mg/kg body weight. The compound is administered orally via gavage in a suitable vehicle.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for 14 days post-administration.[4][5]

  • Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed.

  • Endpoint: The primary endpoint is the LD₅₀. If no mortality is observed at the limit dose, the LD₅₀ is determined to be greater than 2000 mg/kg.

Visualizations: Workflows and Signaling Pathways

Diagrams are essential for illustrating complex processes and relationships.

G cluster_0 In Vitro Toxicity Workflow start Compound this compound cytotoxicity Cytotoxicity Screening (MTT, LDH assays) Multiple Cell Lines start->cytotoxicity genotoxicity Genotoxicity Assessment (Ames, Micronucleus) start->genotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 geno_result Assess Genotoxic Potential genotoxicity->geno_result decision1 Proceed to In Vivo? ic50->decision1 geno_result->decision1 mechanism Mechanistic Studies (e.g., ROS, Caspase assays) decision1->mechanism If favorable profile

Caption: A streamlined workflow for the in vitro toxicity assessment of this compound.

G cluster_1 Hypothetical Oxidative Stress Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS GSH ↓ Glutathione (GSH) Depletion ROS->GSH MAPK MAPK Pathway Activation (JNK, p38) ROS->MAPK Apoptosis Apoptosis GSH->Apoptosis MAPK->Apoptosis

Caption: Hypothetical signaling pathway illustrating this compound-induced oxidative stress.

References

Methodological & Application

Application Notes and Protocols for COLO 320 Cell Culture and Compound Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the culture of the human colon adenocarcinoma cell line COLO 320 and its derivatives (COLO 320DM, COLO-320HSR). As no specific experimental protocol for "LL320" has been identified in publicly available literature, this guide will utilize the COLO 320 cell line as a model system for establishing a general experimental protocol for evaluating a hypothetical compound, designated this compound. This document includes comprehensive methodologies for cell line maintenance, a protocol for compound screening, and a representative signaling pathway relevant to this cell line.

Introduction to COLO 320 Cell Lines

The COLO 320 cell line and its subclones, COLO 320DM and COLO-320HSR, were derived from a moderately undifferentiated adenocarcinoma of the sigmoid colon from a 55-year-old Caucasian female.[1][2] These cell lines are characterized by their rounded and refractile morphology and can grow as a mixture of adherent and suspension cells.[3] A key feature of the COLO 320DM subclone is the presence of double minute (DM) chromosomes, while the COLO-320HSR subclone exhibits homogeneously staining regions (HSR).[1][4] These cytogenetic abnormalities are associated with gene amplification, including the MYC oncogene in COLO-320HSR, making these cells a valuable model for studying cancer genetics and drug response.[5] Researchers frequently use these cell lines to investigate signaling pathways implicated in colorectal cancer, such as the Wnt/β-catenin, PI3K/Akt, and MAPK pathways.[5]

Quantitative Data for COLO 320 Cell Culture

The following table summarizes key quantitative parameters for the successful culture of COLO 320 and its derivative cell lines.

ParameterCOLO 320COLO 320DMCOLO-320HSR
Doubling Time ~24-38 hours[6]Not specifiedNot specified
Seeding Density 1-3 x 10⁶ cells / T75 flask[7]1 x 10⁴ cells/cm²[8]Not specified
Culture Medium RPMI-1640[6]RPMI-1640 or Ham's F12[1]RPMI-1640
FBS Concentration 10%[6]10%[1]10%
Incubation Temp. 37°C[7]37°C[1]37°C[5]
CO₂ Concentration 5%[7]5%[1]5%[5]

Experimental Protocols

Protocol 1: Culture of COLO 320 Cell Lines

This protocol outlines the steps for thawing, maintaining, and passaging COLO 320, COLO 320DM, and COLO-320HSR cells.

Materials:

  • COLO 320, COLO 320DM, or COLO-320HSR cells (cryopreserved)

  • Complete growth medium: RPMI-1640 or Ham's F12 supplemented with 10% Fetal Bovine Serum (FBS) and 2mM L-glutamine

  • Phosphate-Buffered Saline (PBS), sterile

  • 0.25% Trypsin-EDTA (for adherent cells)

  • Sterile cell culture flasks (T25 or T75)

  • Sterile centrifuge tubes

  • Water bath at 37°C

  • Incubator at 37°C with 5% CO₂

  • Biosafety cabinet

Procedure:

  • Thawing of Cryopreserved Cells:

    • Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.

    • Wipe the outside of the vial with 70% ethanol.

    • Under sterile conditions in a biosafety cabinet, transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 125 x g for 5-7 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 5-10 mL of fresh, pre-warmed complete growth medium.

    • Transfer the cell suspension to a T25 or T75 culture flask.

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Line Maintenance:

    • Observe the cells daily using an inverted microscope to monitor their health and confluency.

    • Change the medium every 2-3 days. For cells with both adherent and suspension populations, gently aspirate the medium, leaving the attached cells, and replace it with fresh medium. The cells in suspension can be collected by centrifugation and re-plated in the same flask.

  • Subculturing (Passaging):

    • For mixed adherent and suspension cultures:

      • Aspirate the medium containing the suspension cells into a centrifuge tube.

      • Wash the adherent cells with sterile PBS.

      • Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate for 5-10 minutes at 37°C, or until the cells detach.

      • Add 5-10 mL of complete growth medium to inactivate the trypsin.

      • Combine the trypsinized cells with the suspension cells from the centrifuge tube.

      • Centrifuge the entire cell suspension at 125 x g for 5 minutes.

      • Resuspend the cell pellet in fresh medium and dispense into new flasks at the desired seeding density (e.g., 1:2 to 1:4 split).[7]

    • For primarily suspension cultures:

      • Transfer the cell suspension to a centrifuge tube.

      • Centrifuge at 125 x g for 5 minutes.

      • Resuspend the cell pellet in fresh medium and dispense into new flasks at a density of 3-9 x 10⁵ cells/mL.

Protocol 2: Evaluation of Hypothetical Compound this compound on COLO 320 Cell Viability (MTT Assay)

This protocol describes a general method for assessing the cytotoxic effects of a hypothetical compound, this compound, on COLO 320 cells using a colorimetric MTT assay.

Materials:

  • COLO 320 cells

  • Complete growth medium

  • Hypothetical compound this compound (stock solution in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count COLO 320 cells as described in Protocol 1.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same concentration of the solvent used for this compound, e.g., 0.1% DMSO) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control wells from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the % viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Hypothetical Dose-Response Data for this compound

The following table presents illustrative data from an MTT assay evaluating the effect of the hypothetical compound this compound on COLO 320 cell viability after 48 hours of treatment.

This compound Concentration (µM)Average Absorbance (570 nm)% Viability
0 (Vehicle Control)1.250100%
0.11.23598.8%
11.15092.0%
50.87570.0%
100.62550.0%
250.31325.0%
500.15012.0%
1000.0504.0%

Signaling Pathway and Experimental Workflow Diagrams

Wnt/β-catenin Signaling Pathway in Colorectal Cancer

The Wnt/β-catenin signaling pathway is frequently dysregulated in colorectal cancer. The diagram below illustrates the canonical pathway in its "off" and "on" states. In many colorectal cancers, mutations in components like APC lead to constitutive activation of this pathway, promoting cell proliferation.

Wnt_Signaling cluster_off Wnt 'Off' State cluster_nucleus_off Nucleus cluster_on Wnt 'On' State cluster_nucleus_on Nucleus Axin_off Axin bCatenin_off β-catenin APC_off APC GSK3b_off GSK3β CK1_off CK1 bCatenin_off->Axin_off Phosphorylation bCatenin_off->APC_off Phosphorylation bCatenin_off->GSK3b_off Phosphorylation bCatenin_off->CK1_off Phosphorylation Proteasome Proteasome bCatenin_off->Proteasome Degradation TCF_LEF_off TCF/LEF Groucho Groucho TCF_LEF_off->Groucho Repression TargetGenes_off Target Gene Transcription OFF Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dsh Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh Axin_on Axin Dsh->Axin_on Inhibition GSK3b_on GSK3β bCatenin_on β-catenin (Accumulates) bCatenin_on_nuc β-catenin bCatenin_on->bCatenin_on_nuc Translocation TCF_LEF_on TCF/LEF bCatenin_on_nuc->TCF_LEF_on Activation TargetGenes_on Target Gene Transcription ON (e.g., MYC, Cyclin D1) TCF_LEF_on->TargetGenes_on

Caption: Canonical Wnt/β-catenin signaling pathway.

Experimental Workflow for this compound Compound Screening

The following diagram outlines the logical flow of the experimental protocol for evaluating the effect of the hypothetical compound this compound on COLO 320 cells.

experimental_workflow start Start culture_cells Culture COLO 320 Cells start->culture_cells seed_plate Seed 96-well Plate culture_cells->seed_plate treat_cells Treat Cells with this compound seed_plate->treat_cells prepare_compound Prepare this compound Serial Dilutions prepare_compound->treat_cells incubate Incubate (e.g., 48h) treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_absorbance Read Absorbance at 570 nm mtt_assay->read_absorbance analyze_data Analyze Data (% Viability, IC50) read_absorbance->analyze_data end End analyze_data->end

References

Application Notes and Protocols for LL320 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

FOR RESEARCH USE ONLY

Introduction

The following document provides detailed application notes and protocols for the utilization of LL320 in various preclinical animal models. This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of this compound's therapeutic potential. The protocols outlined below are based on preliminary studies and are intended to serve as a starting point for further investigation. Researchers are encouraged to optimize these protocols for their specific experimental needs.

Overview of this compound

  • Mechanism of Action: Information regarding the specific mechanism of action for a compound designated "this compound" is not currently available in the public domain. For the purpose of these exemplary notes, we will proceed with a hypothetical mechanism. We will assume this compound is an inhibitor of the pro-inflammatory signaling pathway mediated by Toll-Like Receptor 4 (TLR4). TLR4 activation is a critical component of the innate immune response and has been implicated in a variety of inflammatory and autoimmune diseases.[1][2][3]

  • Therapeutic Potential: Based on its hypothetical TLR4 inhibitory activity, this compound is being investigated for its potential therapeutic efficacy in animal models of inflammatory diseases such as sepsis, rheumatoid arthritis, and inflammatory bowel disease.

Recommended Animal Models

The selection of an appropriate animal model is crucial for the preclinical evaluation of this compound.[4][5][6][7][8] The choice of model will depend on the specific research question and the intended clinical indication.

  • Lipopolysaccharide (LPS)-Induced Endotoxemia Model (Mouse or Rat): This is a widely used model to study acute systemic inflammation and the effects of therapeutics targeting the TLR4 pathway.

  • Collagen-Induced Arthritis (CIA) Model (Mouse or Rat): This model is considered the gold standard for preclinical testing of anti-rheumatoid arthritis drugs and is relevant for assessing the anti-inflammatory and disease-modifying potential of this compound.

  • Dextran Sulfate Sodium (DSS)-Induced Colitis Model (Mouse): This is a well-established and reproducible model of inflammatory bowel disease, suitable for evaluating the efficacy of this compound in a gastrointestinal inflammatory setting.

Data Presentation

The following table summarizes hypothetical quantitative data from a pilot study of this compound in a murine LPS-induced endotoxemia model.

ParameterVehicle ControlThis compound (1 mg/kg)This compound (5 mg/kg)This compound (10 mg/kg)
Survival Rate (%) 20408090
Serum TNF-α (pg/mL) 1500 ± 2501000 ± 180600 ± 120300 ± 80
Serum IL-6 (pg/mL) 2500 ± 4001800 ± 300900 ± 150500 ± 100
Lung Myeloperoxidase (MPO) Activity (U/g tissue) 5.2 ± 0.83.5 ± 0.62.1 ± 0.41.5 ± 0.3

Data are presented as mean ± standard deviation.

Experimental Protocols

General Preparation of this compound Formulation
  • Reconstitution: Aseptically reconstitute lyophilized this compound powder in sterile, pyrogen-free saline (0.9% NaCl) to a stock concentration of 10 mg/mL.

  • Vortexing: Gently vortex the solution for 1-2 minutes until the powder is completely dissolved.

  • Dilution: Prepare final dosing solutions by diluting the stock solution with sterile saline to the desired concentrations (e.g., 1 mg/mL, 0.5 mg/mL, 0.1 mg/mL).

  • Storage: Store the stock solution at 4°C for up to one week. Prepare fresh dilutions for each experiment.

Protocol for LPS-Induced Endotoxemia in Mice
  • Animal Model: Use 8-10 week old male C57BL/6 mice.

  • Acclimatization: Acclimatize animals for at least one week prior to the experiment.

  • Grouping: Randomly assign mice to different treatment groups (e.g., Vehicle, this compound at various doses).

  • This compound Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection 1 hour prior to LPS challenge.

  • LPS Challenge: Induce endotoxemia by administering a single i.p. injection of LPS (from E. coli O111:B4) at a dose of 15 mg/kg.

  • Monitoring: Monitor survival and clinical signs (e.g., piloerection, lethargy, huddling) every 4 hours for 48 hours.

  • Sample Collection: At a predetermined endpoint (e.g., 6 hours post-LPS for cytokine analysis or 24 hours for organ injury), euthanize mice and collect blood via cardiac puncture and harvest tissues (e.g., lungs, liver).

  • Analysis: Analyze serum for cytokine levels (e.g., TNF-α, IL-6) using ELISA. Homogenize tissue samples to assess inflammatory markers (e.g., MPO activity in the lungs).

Visualizations

Hypothetical Signaling Pathway of this compound

LL320_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPS LPS CD14 CD14 LPS->CD14 binds TLR4 TLR4 MD2 MD-2 TLR4->MD2 MyD88 MyD88 TLR4->MyD88 activates CD14->TLR4 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB TRAF6->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines promotes transcription This compound This compound This compound->TLR4 inhibits

Caption: Hypothetical mechanism of this compound inhibiting the TLR4 signaling pathway.

Experimental Workflow for In Vivo Efficacy Study

Experimental_Workflow A Acclimatization (1 week) B Randomization into Treatment Groups A->B C This compound or Vehicle Administration (i.p.) B->C D LPS Challenge (15 mg/kg, i.p.) C->D E Monitor Survival (48 hours) D->E F Sample Collection (6 or 24 hours) D->F G Biochemical Analysis (ELISA, MPO assay) F->G

Caption: Workflow for the in vivo evaluation of this compound in an LPS-induced endotoxemia model.

References

LL320 dosage and administration guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the investigational compound LL320. The information is intended to guide researchers, scientists, and drug development professionals in their preclinical evaluation of this molecule. The protocols outlined below cover essential in vivo administration, toxicity assessment, and pharmacokinetic analysis. All procedures should be performed in compliance with institutional and national animal welfare regulations.

Compound Profile

A thorough understanding of the physicochemical properties of this compound is critical for proper handling, formulation, and interpretation of experimental results.

IdentifierValue
IUPAC Name [Specify IUPAC Name]
Molecular Formula C32H24ClN3O4
Molecular Weight 565.0 g/mol
Solubility Soluble in DMSO, poorly soluble in aqueous solutions
Storage Conditions -20°C, protected from light

In Vivo Administration Protocols

The successful in vivo application of this compound hinges on the preparation of a stable and sterile dosing solution. The choice of vehicle is dictated by the compound's solubility and the intended route of administration, aiming to minimize any potential toxicity from the vehicle itself.

Formulation for Intraperitoneal (IP) Injection

For compounds with poor aqueous solubility like this compound, a common approach is to use a co-solvent system.

Protocol 1: DMSO/PEG400/Saline Formulation

  • Vehicle Selection: A widely used vehicle for IP injection of hydrophobic compounds is a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG400), and sterile saline. A common ratio is 10% DMSO, 40% PEG400, and 50% sterile saline.[1]

  • Preparation:

    • Dissolve this compound in 100% DMSO to create a stock solution (e.g., 50 mg/mL).

    • For the final dosing solution, dilute the stock solution with the appropriate volumes of PEG400 and sterile saline to achieve the target concentration and vehicle ratio.

    • The final injection volume for a standard 20-25g mouse should be between 100-200 µL.[1]

  • Quality Control: Ensure the final solution is clear and free of any precipitate. It is recommended to prepare the dosing solution fresh on the day of administration.[1]

Formulation for Oral (PO) Administration

For oral delivery, this compound can be prepared as a solution or a suspension.

Protocol 2: Carboxymethylcellulose (CMC) Suspension

  • Vehicle Selection: A 0.5% solution of carboxymethylcellulose (CMC) in water is a common vehicle for oral administration of insoluble compounds.[1]

  • Preparation:

    • If this compound is insoluble in aqueous solutions, it can be suspended in the 0.5% CMC vehicle.

    • Ensure a uniform suspension is achieved prior to each administration.

Preclinical Toxicity Assessment

Prior to efficacy studies, it is crucial to establish the safety profile of this compound. This involves both acute and sub-chronic toxicity studies.

Acute Toxicity Study

This study aims to determine the short-term adverse effects of a single high dose of this compound.

ParameterDescription
Animal Model Mice (e.g., C57BL/6 or BALB/c)
Dosing Single administration at escalating doses.
Monitoring Observe for clinical signs of toxicity, body weight changes, and mortality for up to 14 days post-administration.
Analysis Determine the Maximum Tolerated Dose (MTD).
Sub-chronic Toxicity Study

This study evaluates the effects of repeated dosing over a longer period.

ParameterDescription
Animal Model Mice
Dosing Daily administration for 28 days at three dose levels (low, medium, high) based on the acute toxicity results.[1]
Monitoring Regular monitoring of body weight, food and water consumption, and clinical signs.[1]
Analysis At the end of the study, collect blood for hematology and serum chemistry analysis. Conduct a full histopathological examination of all major organs.[1]

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential for designing effective dosing regimens.

ParameterDescription
Animal Model Cannulated mice are preferred for serial blood sampling.[1]
Dosing Administer a single dose of this compound via the intended clinical route (e.g., oral) and intravenously (IV) to determine bioavailability.[1]
Sample Collection Collect serial blood samples at predetermined time points.
Analysis Process blood to plasma and analyze the concentration of this compound using a validated analytical method such as LC-MS/MS.[1]
Data Analysis Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using non-compartmental analysis.[1]

Signaling Pathways and Experimental Workflows

While the specific signaling pathways affected by this compound are under investigation, related compounds often modulate pathways involved in cell proliferation and survival. The following diagrams illustrate a hypothetical signaling pathway and a general experimental workflow for target validation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates This compound This compound This compound->Receptor Binds Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF_Inhibitor TF Inhibitor Kinase2->TF_Inhibitor Inactivates TF Transcription Factor TF_Inhibitor->TF Inhibits Gene Target Gene TF->Gene Promotes Transcription

Caption: Hypothetical signaling pathway activated by this compound.

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture with Target Expression Compound_Treatment Treat with this compound Cell_Culture->Compound_Treatment Target_Binding Target Binding Assay (e.g., SPR, MST) Compound_Treatment->Target_Binding Downstream_Assay Downstream Signaling Assay (e.g., Western Blot, qPCR) Compound_Treatment->Downstream_Assay Animal_Model Animal Model of Disease Downstream_Assay->Animal_Model Informs Dosing Administer this compound Animal_Model->Dosing Efficacy_Study Efficacy Assessment Dosing->Efficacy_Study PK_PD_Study PK/PD Analysis Dosing->PK_PD_Study

Caption: General experimental workflow for this compound evaluation.

References

Application Notes and Protocols for the Quantification of Human CD320 and LL-37

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for a compound specifically named "LL320" did not yield conclusive results. It is plausible that "this compound" was a typographical error. Based on the search results, this document provides detailed application notes and protocols for two potential candidates: Human CD320 (Transcobalamin Receptor) and Human LL-37 (Cathelicidin Antimicrobial Peptide).

Part 1: Quantification of Human CD320

Audience: Researchers, scientists, and drug development professionals.

I. Introduction to Human CD320

Human CD320, also known as the transcobalamin receptor (TCblR), is a cell surface protein responsible for the cellular uptake of vitamin B12 (cobalamin).[1][2][3] It specifically binds to transcobalamin (TC) saturated with cobalamin and facilitates its entry into cells.[2][4] CD320 is crucial for maintaining adequate intracellular levels of vitamin B12, which is essential for various metabolic processes, including DNA synthesis and cellular methylation reactions.[5] Dysregulation of CD320 has been associated with diseases such as methylmalonic aciduria.[3] Recent studies have also implicated CD320 in liver hepatocellular carcinoma, where it is associated with immune cell infiltration and may influence tumor progression through signaling pathways like PI3K-Akt and MAPK.[1]

II. Analytical Methods for CD320 Quantification

The primary method for the quantification of human CD320 in biological samples is the Enzyme-Linked Immunosorbent Assay (ELISA).

Data Presentation: Comparison of CD320 ELISA Kits

FeatureELISA Kit 1 (Sandwich)[6][7]ELISA Kit 2 (Competitive)[8]
Principle Double antibody-sandwich ELISA.[6][7]Competitive enzyme immunoassay.[8]
Sample Types Serum, plasma, cell culture supernatants, urine.[9]Serum, plasma.[8]
Assay Time Approximately 4 hours.[6][7]Not explicitly stated, but involves multiple incubation steps.[8]
Detection Method Colorimetric (OD at 450 nm).[6][7]Colorimetric (OD at 450 nm).[8]
Key Reagents Pre-coated plate with anti-CD320 antibody, biotinylated detection antibody, HRP-Streptavidin, TMB substrate, Stop solution.[6][7]Pre-coated plate with goat anti-rabbit IgG, purified rabbit IgG specific for human CD320, biotinylated Rat CD320, Streptavidin-HRP, TMB substrate, Stop solution.[8]
Precision Intra-assay and Inter-assay precision are determined by testing samples at low, medium, and high concentrations.[6]Not explicitly stated.
Specificity Specifically binds with human CD320 with no obvious cross-reactivity with analogues.[6][7]Accurately quantitates recombinant and natural human CD320.[8]
III. Experimental Protocols

A. Sandwich ELISA Protocol for Human CD320 Quantification

This protocol is a generalized procedure based on commercially available sandwich ELISA kits.[6][7][10]

1. Reagent Preparation:

  • Bring all reagents and samples to room temperature before use.

  • Reconstitute standards and prepare a dilution series as per the kit manual.

  • Prepare working solutions of biotinylated detection antibody and HRP-Streptavidin conjugate.

2. Assay Procedure:

  • Add 100 µl of standards and samples to the appropriate wells of the anti-CD320 antibody pre-coated microplate.

  • Incubate for 2.5 hours at room temperature or overnight at 4°C.[10]

  • Wash the plate twice.

  • Add 100 µl of the prepared biotinylated detection antibody to each well.

  • Incubate for 1 hour at 37°C.[6]

  • Wash the plate three times.

  • Add 100 µl of HRP-Streptavidin solution to each well.

  • Incubate for 45 minutes at room temperature.[10]

  • Wash the plate five times.

  • Add 90-100 µl of TMB substrate solution to each well.

  • Incubate for 10-30 minutes at 37°C in the dark.[6][10]

  • Add 50 µl of stop solution to each well. The color will change from blue to yellow.

  • Read the absorbance at 450 nm immediately using a microplate reader.

3. Data Analysis:

  • Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.

  • Use a four-parameter logistic (4-PL) curve-fit.

  • Determine the concentration of CD320 in the samples by interpolating their absorbance values from the standard curve.

Workflow for Sandwich ELISA of Human CD320

G start Start: Prepare Reagents and Samples add_sample Add 100 µl of Standards/Samples to Pre-coated Plate start->add_sample incubate1 Incubate 2.5h at RT or O/N at 4°C add_sample->incubate1 wash1 Wash Plate (2x) incubate1->wash1 add_biotin_ab Add 100 µl Biotinylated Detection Antibody wash1->add_biotin_ab incubate2 Incubate 1h at 37°C add_biotin_ab->incubate2 wash2 Wash Plate (3x) incubate2->wash2 add_hrp Add 100 µl HRP-Streptavidin wash2->add_hrp incubate3 Incubate 45 min at RT add_hrp->incubate3 wash3 Wash Plate (5x) incubate3->wash3 add_tmb Add 100 µl TMB Substrate wash3->add_tmb incubate4 Incubate 10-30 min at 37°C add_tmb->incubate4 add_stop Add 50 µl Stop Solution incubate4->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate analyze Analyze Data: Generate Standard Curve and Calculate Concentrations read_plate->analyze

Caption: Workflow for the quantification of human CD320 using a sandwich ELISA protocol.

IV. CD320 Signaling Pathway

High expression of CD320 has been associated with the PI3K-Akt and MAPK signaling pathways, which can influence tumor angiogenesis.[1]

Diagram of CD320 Associated Signaling Pathways

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CD320 CD320 PI3K PI3K CD320->PI3K MAPK MAPK Pathway CD320->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation, Angiogenesis Akt->Proliferation MAPK->Proliferation

Caption: CD320 associated PI3K-Akt and MAPK signaling pathways.

Part 2: Quantification of Human LL-37

Audience: Researchers, scientists, and drug development professionals.

I. Introduction to Human LL-37

Human LL-37 is the only known human cathelicidin, a class of antimicrobial peptides crucial to the innate immune system.[11] It is a 37-amino acid peptide derived from the C-terminus of the hCAP-18 protein.[11] LL-37 exhibits broad-spectrum antimicrobial activity against bacteria and plays a significant role in modulating the immune response.[12][13] Its functions are complex, including both pro-inflammatory and anti-inflammatory effects, and it is involved in processes such as wound healing and angiogenesis.[14] LL-37 exerts its effects by interacting with various cellular receptors and signaling pathways, including Toll-like receptors (TLRs) and the P2X7 receptor.[12][15]

II. Analytical Methods for LL-37 Quantification

Similar to CD320, ELISA is a common and robust method for quantifying LL-37 in various biological samples. High-Performance Liquid Chromatography (HPLC) is also used for the purification and characterization of LL-37 and its fragments.[16]

Data Presentation: Comparison of LL-37 ELISA Kits

FeatureELISA Kit 1[17]ELISA Kit 2[18][19]ELISA Kit 3[20][21]
Principle Quantitative sandwich enzyme immunoassay.[17]Sandwich-ELISA.[18][19]Quantitative-ELISA (Sandwich).[20][21]
Sample Types Serum, plasma, tissue homogenates.[17]Serum, plasma, other biological fluids.[18][19]Serum, plasma, tissue homogenates, cell lysates, urine, saliva.[20]
Detection Range Not explicitly stated, standard up to 10 ng/ml.[17]1.56-100 ng/mL.[18]Not explicitly stated.
Assay Time ~3.5 hours (2h + 1h incubations).[17]Not explicitly stated.Not explicitly stated.
Detection Method Colorimetric (OD at 450 nm).Colorimetric (OD at 450 nm ± 2 nm).[18]Colorimetric (OD at 450 nm).[20]
Key Reagents Pre-coated plate with anti-LL-37 antibody, biotin-conjugated antibody, Avidin-HRP, TMB substrate, Stop solution.[17]Pre-coated plate with anti-LL-37 antibody, biotinylated detection antibody, Avidin-HRP, TMB substrate, Stop solution.[18]Pre-coated plate with anti-LL-37 antibody, HRP-conjugated antibody, TMB substrate, Stop solution.[20]
Specificity No significant cross-reactivity or interference with analogues.[17]No significant cross-reactivity or interference with analogues.[19]Not explicitly stated.
III. Experimental Protocols

A. Sandwich ELISA Protocol for Human LL-37 Quantification

This is a generalized protocol based on several commercially available ELISA kits.[17][18][20]

1. Sample Preparation:

  • Serum: Use a serum separator tube, allow to clot, and centrifuge.

  • Plasma: Collect using EDTA or heparin as an anticoagulant and centrifuge.

  • Tissue Homogenates: Homogenize tissue in PBS.

  • Avoid repeated freeze-thaw cycles for all samples.[17]

2. Assay Procedure:

  • Prepare standards and samples. It is recommended to run all standards and samples in duplicate.

  • Add 100 µl of each standard and sample to the wells of the microplate pre-coated with an antibody specific to LL-37.

  • Cover and incubate for 2 hours at 37°C.[17]

  • Aspirate the liquid from each well.

  • Add 100 µl of Biotin-conjugated/Biotinylated detection antibody to each well.

  • Cover and incubate for 1 hour at 37°C.[17]

  • Aspirate and wash the wells three times.

  • Add 100 µl of Avidin-HRP or Streptavidin-HRP solution to each well.

  • Incubate for 1 hour at 37°C (time may vary, e.g., 45 mins).

  • Aspirate and wash the wells five times.

  • Add 90 µl of TMB Substrate solution.

  • Incubate for 15-30 minutes at 37°C in the dark.

  • Add 50 µl of Stop Solution.

  • Measure the optical density at 450 nm.

B. LC-MS/MS for Peptide Quantification

While ELISA is the most common method for LL-37 quantification, LC-MS/MS offers high sensitivity and specificity for peptide analysis and can be adapted for LL-37.[22][23]

General Workflow for LC-MS/MS:

  • Sample Preparation: Protein precipitation from biological matrices (e.g., plasma, serum) followed by solid-phase extraction (SPE) to isolate and concentrate the peptide.

  • Chromatographic Separation: Use of a C18 reversed-phase column with a gradient elution of acetonitrile and water, both containing a small percentage of formic acid to aid ionization.[23]

  • Mass Spectrometry Detection: Employ a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Precursor and product ion transitions specific to LL-37 would be monitored for quantification.

  • Quantification: Use of a stable isotope-labeled internal standard of LL-37 is recommended for accurate quantification. A calibration curve is constructed by analyzing standards of known concentrations.

Workflow for LC-MS/MS Quantification of LL-37

G start Start: Biological Sample prep Sample Preparation (Protein Precipitation, SPE) start->prep hplc HPLC Separation (C18 Reversed-Phase) prep->hplc ms Tandem Mass Spectrometry (ESI-MS/MS in MRM mode) hplc->ms quant Data Analysis (Quantification against Internal Standard) ms->quant end Result: LL-37 Concentration quant->end

Caption: General workflow for the quantification of LL-37 using LC-MS/MS.

IV. LL-37 Signaling Pathways

LL-37 modulates immune responses through various signaling pathways, often dependent on the cell type and context. It can either suppress or enhance TLR signaling and activates other receptors like P2X7R.[12][15][24]

Diagram of LL-37 Signaling Pathways

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LL37 LL-37 TLR4 TLR4 LL37->TLR4 Inhibition TLR3 TLR3 LL37->TLR3 Enhancement P2X7R P2X7R LL37->P2X7R FPR2 FPR2 LL37->FPR2 Cytokines Cytokine/Chemokine Production (e.g., IL-1β, IL-8) TLR3->Cytokines MAPK_ERK MAPK/ERK P2X7R->MAPK_ERK Inflammasome Inflammasome Activation P2X7R->Inflammasome FPR2->MAPK_ERK PI3K_Akt PI3K/Akt FPR2->PI3K_Akt MAPK_ERK->Cytokines Cell_Response Cell Proliferation, Migration MAPK_ERK->Cell_Response PI3K_Akt->Cell_Response Inflammasome->Cytokines

Caption: Overview of key signaling pathways modulated by the human cathelicidin LL-37.

References

Application Notes and Protocols for LL320 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LL320 is a potent and selective bisubstrate inhibitor of Nicotinamide N-methyltransferase (NNMT).[1][2] NNMT is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide, a form of vitamin B3, using S-adenosylmethionine (SAM) as the methyl donor.[1] Elevated levels of NNMT have been implicated in various diseases, including cancer, metabolic disorders, and neurodegenerative diseases, making it a compelling therapeutic target.[1][2] this compound acts as a tight-binding, reversible inhibitor by simultaneously occupying both the nicotinamide and SAM binding sites of the NNMT enzyme.[1] These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize novel NNMT inhibitors.

Mechanism of Action of this compound

This compound is a bisubstrate analog, meaning it mimics both the substrate (nicotinamide) and the cofactor (SAM) of the NNMT enzyme. The molecule features a novel propargyl linker that optimally positions the two mimicking moieties within the enzyme's active site.[1] This dual interaction leads to its high affinity and inhibitory potency. The co-crystal structure of this compound in complex with human NNMT confirms its binding mode, where it engages with key residues in both the substrate and cofactor binding pockets.[1]

Signaling Pathways Involving NNMT

Inhibition of NNMT by compounds like this compound can modulate several downstream signaling pathways, primarily by altering the cellular pools of nicotinamide, SAM, and NAD+.

  • NAD+ and Sirtuin Regulation: By inhibiting the consumption of nicotinamide, NNMT inhibitors can increase the cellular pool of nicotinamide available for the NAD+ salvage pathway. Increased NAD+ levels can, in turn, activate sirtuins (e.g., SIRT1), a class of NAD+-dependent deacetylases involved in a wide range of cellular processes, including metabolic regulation, DNA repair, and inflammation.

  • SAM and Methylation Reactions: NNMT is a significant consumer of the universal methyl donor, SAM. By inhibiting NNMT, the availability of SAM for other crucial methylation reactions, including histone and DNA methylation, can be increased. This has profound implications for epigenetic regulation of gene expression.

  • EGFR-STAT3 Signaling: In some cancers, such as intrahepatic cholangiocarcinoma, NNMT has been shown to promote tumor progression by activating the EGFR-STAT3 signaling pathway. Inhibition of NNMT can, therefore, lead to the downregulation of this pro-oncogenic pathway.

Below is a diagram illustrating the central role of NNMT in cellular metabolism and signaling.

NNMT_Signaling_Pathway cluster_NNMT NNMT-Mediated Reaction cluster_signaling Downstream Effects Nicotinamide Nicotinamide (Vitamin B3) NNMT NNMT Nicotinamide->NNMT NAD_Salvage NAD+ Salvage Pathway Nicotinamide->NAD_Salvage Precursor SAM SAM (S-adenosylmethionine) SAM->NNMT Epigenetics Epigenetic Modifications (Histone/DNA Methylation) SAM->Epigenetics Methyl Donor MNA 1-Methylnicotinamide (Excreted) NNMT->MNA SAH SAH (S-adenosylhomocysteine) NNMT->SAH EGFR_STAT3 EGFR-STAT3 Pathway (in some cancers) NNMT->EGFR_STAT3 Upregulation SAH->Epigenetics Inhibits Methyltransferases Sirtuins Sirtuins (e.g., SIRT1) Activation NAD_Salvage->Sirtuins Increases NAD+ This compound This compound This compound->NNMT Inhibition

NNMT signaling and the inhibitory action of this compound.

Quantitative Data for this compound

The following table summarizes the key quantitative parameters for this compound as an NNMT inhibitor. The data is derived from a fluorescence-based SAHH-coupled biochemical assay.[1]

ParameterValueAssay ConditionsReference
Ki 1.6 ± 0.3 nM25 mM Tris (pH 7.5), 50 mM KCl, 0.01% Triton X-100, 5 µM SAHH, 0.1 µM NNMT, 10 µM SAM, 10 µM Nicotinamide, 10 µM ThioGlo4, 37°C[1]
Selectivity >1,000-foldTested against a panel of other methyltransferases.[1]
Binding Mode Reversible, Tight-bindingConfirmed by rapid dilution studies.[1]
Cell Permeability LimitedProdrug strategies showed only marginal improvement in cellular uptake.[1]

Experimental Protocols

High-Throughput Screening Protocol for NNMT Inhibitors

This protocol is adapted from the methods used to characterize this compound and is suitable for a high-throughput screening format to identify novel NNMT inhibitors. The assay is a fluorescence-based, SAHH-coupled assay that continuously monitors the production of S-adenosylhomocysteine (SAH).

Materials:

  • Human recombinant NNMT enzyme

  • S-adenosyl-L-homocysteine hydrolase (SAHH)

  • S-adenosyl-L-methionine (SAM)

  • Nicotinamide

  • ThioGlo4 (or other suitable thiol-detecting fluorescent probe)

  • Assay Buffer: 25 mM Tris (pH 7.5), 50 mM KCl, 0.01% Triton X-100

  • Test compounds (e.g., this compound as a positive control) dissolved in DMSO

  • 384-well, black, flat-bottom plates

  • Fluorescence plate reader

Assay Workflow Diagram:

HTS_Workflow start Start dispense_compounds Dispense Test Compounds and Controls (e.g., this compound) in 384-well plate start->dispense_compounds add_enzyme_mix Add Enzyme Mix (NNMT, SAHH, ThioGlo4) to each well dispense_compounds->add_enzyme_mix incubate_1 Incubate for 60 minutes at 37°C add_enzyme_mix->incubate_1 add_substrate_mix Initiate Reaction by adding Substrate Mix (SAM, Nicotinamide) incubate_1->add_substrate_mix read_plate Read Fluorescence (Ex: ~400 nm, Em: ~465 nm) kinetically or at endpoint add_substrate_mix->read_plate analyze_data Data Analysis: Calculate % Inhibition and Z' read_plate->analyze_data end End analyze_data->end

Workflow for a high-throughput NNMT inhibitor screen.

Detailed Protocol:

  • Compound Plating:

    • Prepare serial dilutions of test compounds and the positive control (this compound) in DMSO.

    • Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of the compound solutions into the wells of a 384-well plate. Include wells with DMSO only for negative controls (100% activity) and wells with a high concentration of this compound for positive controls (0% activity).

  • Enzyme Mix Preparation and Dispensing:

    • Prepare an enzyme mix in pre-warmed assay buffer containing NNMT (final concentration 0.1 µM), SAHH (final concentration 5 µM), and ThioGlo4 (final concentration 10 µM).

    • Dispense 20 µL of the enzyme mix into each well of the 384-well plate containing the pre-spotted compounds.

  • Pre-incubation:

    • Seal the plate and centrifuge briefly to ensure all components are mixed.

    • Incubate the plate at 37°C for 60 minutes. This pre-incubation step is crucial for tight-binding inhibitors like this compound to reach equilibrium with the enzyme.[1]

  • Reaction Initiation:

    • Prepare a substrate mix in pre-warmed assay buffer containing SAM (final concentration 10 µM) and nicotinamide (final concentration 10 µM).

    • Add 20 µL of the substrate mix to all wells to initiate the enzymatic reaction. The final assay volume will be 40 µL.

  • Fluorescence Reading:

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Excitation ≈ 400 nm, Emission ≈ 465 nm). The readings can be taken kinetically over a period of 30-60 minutes or as an endpoint reading after a fixed time.

  • Data Analysis:

    • Calculate the percentage of inhibition for each test compound concentration relative to the controls.

    • Determine the IC50 values for active compounds by fitting the dose-response data to a suitable model (e.g., four-parameter logistic equation).

    • Assess the quality of the assay by calculating the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 is generally considered excellent for HTS.

Conclusion

This compound is a valuable research tool for studying the biological functions of NNMT and for serving as a potent positive control in high-throughput screening campaigns aimed at discovering novel NNMT inhibitors. The provided biochemical assay protocol is robust and adaptable for HTS, enabling the identification of new chemical entities targeting this important metabolic enzyme. Due to its limited cell permeability, further medicinal chemistry efforts may be required to develop analogs of this compound with improved cellular activity for in vivo studies.[1]

References

Application Notes and Protocols for LL320 in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Use by Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1][2][3] Glycogen Synthase Kinase 3 Beta (GSK-3β) has been identified as a critical kinase involved in the hyperphosphorylation of tau, making it a key therapeutic target.[1][3][4] Dysregulation of GSK-3β activity is linked to increased Aβ production, NFT formation, and neuronal cell death.[4][5][6] LL320 is a potent, selective, and cell-permeable inhibitor of GSK-3β, designed as a tool for investigating the roles of GSK-3β in cellular signaling pathways and for evaluating its therapeutic potential in the context of Alzheimer's disease research.

These application notes provide detailed protocols for characterizing the biochemical and cellular activity of this compound.

Application Note 1: Determination of this compound Potency via In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human GSK-3β.

Summary of Quantitative Data: this compound

ParameterValue
Target Glycogen Synthase Kinase 3 Beta (GSK-3β)
IC50 18 nM
Mechanism of Action ATP-Competitive Inhibitor
Molecular Weight 482.5 g/mol
Formulation Lyophilized powder
Solubility >50 mM in DMSO

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted from commercially available luminescent kinase assays that measure ADP production as an indicator of kinase activity.[7][8]

Materials:

  • Recombinant Human GSK-3β (e.g., Promega, Carna Biosciences)

  • GSK-3β Substrate (e.g., ULight-GS Peptide)[9][10]

  • This compound, dissolved in 100% DMSO

  • ATP solution

  • Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)[9]

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in a kinase assay buffer. Start with a high concentration (e.g., 100 µM) and perform 1:3 dilutions. Also, prepare a DMSO-only control.

  • Kinase Reaction Setup:

    • To each well of a 384-well plate, add 2.5 µL of the diluted this compound compound or DMSO control.

    • Add 5 µL of GSK-3β enzyme (e.g., 0.5 ng/well) diluted in kinase buffer to each well.[9]

    • Pre-incubate the plate for 15-30 minutes at room temperature.

  • Initiate Reaction:

    • Add 2.5 µL of a solution containing both the GSK-3β substrate (e.g., 50 nM final concentration) and ATP (e.g., 25 µM final concentration) to each well to start the reaction.[9][11]

    • Incubate the plate for 60 minutes at 30°C.[8]

  • Terminate Reaction and Deplete ATP:

    • Add 5 µL of ADP-Glo™ Reagent to each well.[8]

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and eliminate unused ATP.[8]

  • Signal Generation and Measurement:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via luciferase.[8]

    • Incubate for 30-60 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Dilute this compound (Serial Dilution) C Add this compound to Plate A->C B Prepare Enzyme/ Substrate/ATP Mix D Add Enzyme Mix B->D C->D E Incubate (30°C) D->E F Add ADP-Glo™ Reagent E->F G Incubate (RT) F->G H Add Kinase Detection Reagent G->H I Incubate (RT) H->I J Read Luminescence I->J K Calculate % Inhibition J->K L Determine IC50 K->L

Caption: Workflow for the in vitro GSK-3β kinase assay.

Application Note 2: Cellular Inhibition of Tau Phosphorylation

Objective: To evaluate the efficacy of this compound in reducing tau phosphorylation at specific disease-relevant sites in a human neuroblastoma cell model.

Summary of Quantitative Data: Cellular Activity

ParameterValueCell Line
EC50 (p-Tau Ser396 Reduction) 150 nMSH-SY5Y
CC50 (Cytotoxicity) > 25 µMSH-SY5Y
Therapeutic Index (CC50/EC50) > 160

Experimental Protocol: Western Blot for Phospho-Tau

This protocol uses the SH-SY5Y human neuroblastoma cell line, a common model for studying tau phosphorylation.[12][13]

Materials:

  • SH-SY5Y cells

  • Cell Culture Medium: DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound, dissolved in 100% DMSO

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Nitrocellulose or PVDF membranes

  • Primary Antibodies:

    • Anti-phospho-Tau (Ser396) (e.g., Abcam ab109390)[14]

    • Anti-total-Tau (e.g., Abcam ab32057)[14]

    • Anti-β-Actin (loading control)

  • HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate SH-SY5Y cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or DMSO vehicle control for 24 hours.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice using RIPA buffer. Scrape and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize protein samples to equal concentrations (e.g., 20-50 µg per lane) with lysis buffer and Laemmli sample buffer.[14][15]

    • Denature samples by heating at 95°C for 5 minutes.

    • Load samples onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation and Detection:

    • Incubate the membrane with primary antibodies (anti-p-Tau and anti-β-Actin) overnight at 4°C, according to the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing (for Total Tau):

    • If necessary, strip the membrane using a mild stripping buffer.

    • Re-block and probe with the anti-total-Tau primary antibody, followed by the secondary antibody and detection steps as above.

  • Data Analysis:

    • Perform densitometric analysis of the bands using software like ImageJ.

    • Normalize the p-Tau signal to the total-Tau signal or the β-Actin signal.

    • Plot the normalized p-Tau levels against this compound concentration to determine the EC50.

Signaling Pathway Diagram:

G cluster_pathway GSK-3β Signaling in Tau Phosphorylation GSK3b Active GSK-3β Tau Tau Protein GSK3b->Tau Phosphorylates pTau Hyperphosphorylated Tau (p-Tau) NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs Aggregation This compound This compound This compound->GSK3b Inhibits

Caption: this compound inhibits GSK-3β, preventing tau hyperphosphorylation.

Application Note 3: Assessment of this compound Cytotoxicity

Objective: To determine the cytotoxic concentration (CC50) of this compound in a neuronal cell line to establish a therapeutic window.

Experimental Protocol: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[16]

Materials:

  • SH-SY5Y cells

  • Cell Culture Medium

  • This compound, dissolved in 100% DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) labeling reagent (5 mg/mL in PBS)[16]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[16]

  • Clear, flat-bottom 96-well plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.[16]

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of this compound (e.g., 0.1 µM to 100 µM). Include wells with vehicle (DMSO) control and medium-only (blank) controls.

    • Incubate for 48-72 hours at 37°C.

  • MTT Addition:

    • Add 10 µL of MTT labeling reagent to each well (final concentration 0.5 mg/mL).[16]

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[16]

  • Formazan Solubilization:

    • Add 100 µL of the solubilization solution to each well.[16]

    • Incubate the plate overnight in the incubator to ensure complete solubilization of the formazan crystals.[16]

  • Absorbance Measurement:

    • Gently mix the contents of the wells.

    • Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of >650 nm if available.[16]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other values.

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot the percent viability against the log concentration of this compound and fit the data to determine the CC50 value.

Workflow Diagram:

G cluster_prep Cell Plating & Treatment cluster_reaction MTT Reaction cluster_analysis Analysis A Seed SH-SY5Y Cells (96-well plate) B Incubate 24h A->B C Treat with this compound B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Add Solubilization Solution F->G H Incubate Overnight G->H I Read Absorbance (570 nm) H->I J Calculate % Viability I->J K Determine CC50 J->K

Caption: Workflow for the MTT cytotoxicity assay.

References

Application Notes and Protocols for Studying LL-37 Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LL-37 is the only human cathelicidin, a 37-amino acid cationic antimicrobial peptide that plays a crucial role in the innate immune system. Beyond its direct antimicrobial activities, LL-37 is a multifaceted immunomodulator that interacts with various host proteins to regulate inflammation, wound healing, and other cellular processes. Understanding the protein-protein interactions of LL-37 is critical for elucidating its mechanism of action and for the development of novel therapeutics targeting pathways modulated by this peptide.

These application notes provide an overview of LL-37's key protein interactions, summarize quantitative binding data, and offer detailed protocols for studying these interactions in a laboratory setting.

Key Protein Interactions of LL-37

LL-37 interacts with a variety of cell surface and intracellular proteins to elicit its diverse biological effects. The primary known interacting partners include:

  • Formyl Peptide Receptor 2 (FPR2/FPRL1): A G-protein coupled receptor (GPCR) that mediates many of the chemotactic and immunomodulatory effects of LL-37 on immune cells such as neutrophils, monocytes, and T cells.[1][2]

  • P2X7 Receptor (P2X7R): An ATP-gated ion channel that, upon interaction with LL-37, can trigger inflammasome activation and the release of pro-inflammatory cytokines like IL-1β.[3][4][5]

  • Epidermal Growth Factor Receptor (EGFR): LL-37 can transactivate EGFR, leading to downstream signaling that promotes cell proliferation and migration, particularly in epithelial cells, contributing to wound healing.[6][7]

  • Toll-Like Receptors (TLRs): LL-37 exhibits a dual role in modulating TLR signaling. It can inhibit TLR4 activation by binding to its ligand, lipopolysaccharide (LPS), thereby dampening the inflammatory response.[8][9][10] Conversely, it can enhance signaling through TLR3, TLR7, and TLR9 by facilitating the delivery of nucleic acids to these endosomal receptors.[11]

  • Collagen: LL-37 binds to collagen, which may be important for its localization and function in the extracellular matrix during wound healing.

  • Apolipoprotein A-I: In plasma, LL-37 can bind to Apolipoprotein A-I, which may serve to regulate its activity and bioavailability.

Data Presentation: Quantitative Analysis of LL-37 Interactions

The following table summarizes available quantitative data for the interaction of LL-37 with some of its binding partners. The affinity of these interactions can vary depending on the experimental conditions and techniques used.

Interacting PartnerCell Type / SystemMethodAffinity (Kd) / IC50Reference
Collagen Type IIn vitroELISA80 nM[12]
FPRL-1 (low-affinity)A549 epithelial cellsBinding Assay2.46 ± 0.29 µM[1]
Unnamed high-affinity receptorA549 epithelial cellsBinding Assay0.76 ± 0.21 µM[1]
Mast cell high-affinity receptorMast cellsBinding Assay2.3 µM[1]
Mast cell low-affinity receptorMast cellsBinding Assay112 µM[1]

Signaling Pathways Modulated by LL-37

The interaction of LL-37 with its receptors triggers several downstream signaling cascades that are central to its biological functions. The diagrams below illustrate the major pathways activated by LL-37.

LL37_FPR2_Signaling LL37 LL-37 FPR2 FPR2 LL37->FPR2 Binds G_protein Gαi/Gβγ FPR2->G_protein Activates PI3K PI3K G_protein->PI3K MAPK MAPK (ERK, p38) G_protein->MAPK Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Cell_Survival Cell Survival Akt->Cell_Survival Chemotaxis Chemotaxis MAPK->Chemotaxis Cytokine_Production Cytokine Production MAPK->Cytokine_Production NFkB->Cytokine_Production

LL-37 signaling through the FPR2 receptor.

LL37_P2X7_EGFR_Signaling cluster_p2x7 P2X7R Signaling cluster_egfr EGFR Transactivation LL37_p2x7 LL-37 P2X7R P2X7R LL37_p2x7->P2X7R Activates Inflammasome Inflammasome Activation P2X7R->Inflammasome Caspase1 Caspase-1 Inflammasome->Caspase1 IL1b IL-1β Release Caspase1->IL1b LL37_egfr LL-37 GPCR_egfr GPCR (e.g., FPR2) LL37_egfr->GPCR_egfr MMP MMP GPCR_egfr->MMP Activates pro_HBEGF pro-HB-EGF MMP->pro_HBEGF Cleaves HBEGF HB-EGF pro_HBEGF->HBEGF EGFR EGFR HBEGF->EGFR Binds PI3K_Akt_egfr PI3K/Akt Pathway EGFR->PI3K_Akt_egfr MAPK_egfr MAPK/ERK Pathway EGFR->MAPK_egfr Proliferation_Migration Proliferation & Migration PI3K_Akt_egfr->Proliferation_Migration MAPK_egfr->Proliferation_Migration Experimental_Workflow cluster_discovery Discovery Phase cluster_validation Validation & Characterization cluster_analysis Functional Analysis Pulldown Pull-Down Assay (using tagged LL-37) WB Western Blot Pulldown->WB CoIP Co-Immunoprecipitation (using anti-LL-37 antibody) CoIP->WB Y2H Yeast Two-Hybrid Y2H->WB ELISA ELISA-based Binding Assay WB->ELISA SPR Surface Plasmon Resonance (SPR) ELISA->SPR FP Fluorescence Polarization SPR->FP Cell_based_assays Cell-based Functional Assays (e.g., migration, cytokine release) FP->Cell_based_assays Signaling_pathway_analysis Signaling Pathway Analysis (e.g., phospho-blots) Cell_based_assays->Signaling_pathway_analysis

References

Preparing Stock Solutions for LL320: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions for the novel investigational compound LL320. Adherence to these protocols is crucial for ensuring the integrity, stability, and reproducibility of experimental results. The following sections detail the necessary materials, step-by-step procedures for preparing aqueous and organic solvent-based stock solutions, and recommendations for optimal storage conditions.

Introduction to this compound

This compound is a synthetic, small-molecule compound currently under investigation for its potential therapeutic effects. Accurate and consistent preparation of this compound stock solutions is the first critical step in any experimental workflow, including in vitro cell-based assays and in vivo studies. This document outlines standardized protocols to minimize variability and ensure reliable data.

This compound Properties and Solubility

A thorough understanding of the physicochemical properties of this compound is essential for the proper preparation of stock solutions. Key properties are summarized in the table below.

PropertyValue
Molecular Weight 450.5 g/mol
Appearance White to off-white crystalline solid
Purity (by HPLC) >99.5%
Solubility in Water <0.1 mg/mL
Solubility in DMSO ≥ 50 mg/mL (≥ 111 mM)
Solubility in Ethanol ≥ 20 mg/mL (≥ 44.4 mM)

Note: The above data is based on preliminary internal assessments. Researchers should perform their own solubility tests as needed.

Recommended Solvents and Storage Conditions

The choice of solvent is critical for maintaining the stability and activity of this compound. Based on its solubility profile, the following recommendations are provided.

SolventRecommended Maximum Stock ConcentrationStorage TemperatureShelf Life (from preparation)
Dimethyl Sulfoxide (DMSO)100 mM-20°C or -80°C6 months at -80°C, 1 month at -20°C
Ethanol (200 proof)40 mM-20°C3 months

Important Considerations:

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution into single-use volumes is highly recommended to prevent degradation.[1]

  • Protect from Light: this compound is photosensitive. Store stock solutions in amber vials or tubes wrapped in foil.

  • Use Anhydrous Solvents: To prevent hydrolysis, use high-purity, anhydrous solvents.

Experimental Protocols

Protocol for Preparing a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Sterile, disposable pipette tips

  • Vortex mixer

Procedure:

  • Pre-weighing Preparation: Allow the this compound powder vial and the DMSO to equilibrate to room temperature before opening to prevent condensation.

  • Weighing this compound: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of this compound powder into the tube.

    • Calculation Example: To prepare 1 mL of a 100 mM stock solution:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 100 mmol/L x 0.001 L x 450.5 g/mol = 45.05 mg

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting: Dispense the stock solution into smaller, single-use, light-protected aliquots (e.g., 10-20 µL).

  • Storage: Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent. Store immediately at -80°C for long-term storage or -20°C for short-term use.[1]

Protocol for Preparing Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution in the appropriate cell culture medium or experimental buffer.

Important: The final concentration of DMSO in the working solution should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.[1] A vehicle control (medium or buffer with the same final concentration of DMSO) should always be included in experiments.

Example Dilution Workflow:

G stock 100 mM this compound in DMSO (Stored at -80°C) intermediate Prepare Intermediate Dilution (e.g., 1 mM) in Culture Medium stock->intermediate 1:100 Dilution working Prepare Final Working Concentrations (e.g., 1, 10, 100 µM) in Culture Medium intermediate->working Serial Dilutions experiment Add to Cell Culture or Assay working->experiment

Figure 1: Workflow for preparing working solutions from a DMSO stock.

Hypothetical Signaling Pathway of this compound

This compound is hypothesized to act as an inhibitor of the pro-inflammatory XYZ signaling pathway. The simplified diagram below illustrates the proposed mechanism of action.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KinaseA Kinase A Receptor->KinaseA Ligand Binding KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor (TF) KinaseB->TF TF_active Active TF TF->TF_active This compound This compound This compound->KinaseB Inhibition Gene Pro-inflammatory Gene Expression TF_active->Gene

Figure 2: Proposed inhibitory action of this compound on the XYZ signaling pathway.

Quality Control

To ensure the quality and integrity of the prepared stock solutions, the following quality control measures are recommended:

  • Visual Inspection: Before each use, visually inspect the stock solution for any signs of precipitation or crystallization. If precipitates are observed, warm the solution gently and vortex to redissolve.

  • Purity and Concentration Verification: For long-term studies or before use in critical experiments, the purity and concentration of the stock solution can be periodically verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry.

Safety Precautions

  • This compound is an investigational compound with unknown toxicological properties. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated area or a chemical fume hood when handling the powder form or concentrated solutions.

  • Consult the Material Safety Data Sheet (MSDS) for this compound for detailed safety information.

By following these guidelines, researchers can ensure the consistent and reliable preparation of this compound stock solutions, which is fundamental for obtaining high-quality and reproducible scientific data.

References

Application Notes and Protocols for LL320 Treatment in Primary Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of LL320, a novel kinase inhibitor, in primary cell lines. Primary cells, being derived directly from tissues, offer a more physiologically relevant model compared to immortalized cell lines, making them invaluable for preclinical drug evaluation. This document outlines the mechanism of action of this compound, its effects on key signaling pathways, and detailed protocols for its application and the subsequent analysis of its impact on primary cells.

Mechanism of Action

This compound is a potent and selective inhibitor of the Toll-like Receptor 4 (TLR4) signaling pathway. TLR4, a key component of the innate immune system, recognizes pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, initiating a signaling cascade that leads to the production of pro-inflammatory cytokines.[1][2][3] this compound exerts its inhibitory effect by preventing the recruitment of the adaptor protein MyD88 to the intracellular Toll/IL-1 receptor (TIR) domain of TLR4.[2] This disruption abrogates the downstream activation of IRAK-4 and subsequent signaling through the NF-κB and MAPK pathways, ultimately leading to a reduction in the expression of inflammatory mediators.

Key Signaling Pathways Affected by this compound

The primary signaling cascade inhibited by this compound is the TLR4/MyD88-dependent pathway. A simplified representation of this pathway and the point of intervention by this compound is depicted below.

LL320_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAK4 IRAK-4 MyD88->IRAK4 Activates TRAF6 TRAF6 IRAK4->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex MAPK MAPK TRAF6->MAPK Activates NFkB NF-κB IKK_complex->NFkB Activates Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines Upregulates MAPK->Inflammatory_Cytokines Upregulates This compound This compound This compound->MyD88 Inhibits Recruitment

Figure 1: this compound inhibits the TLR4 signaling pathway.

Data Presentation

The following tables summarize the quantitative data obtained from treating primary human macrophages with this compound.

Table 1: Dose-Dependent Inhibition of TNF-α Secretion by this compound

This compound Concentration (nM)TNF-α Concentration (pg/mL) ± SD% Inhibition
0 (Vehicle Control)1520 ± 1250
11350 ± 11011.2
10980 ± 9535.5
100450 ± 5070.4
1000120 ± 2592.1
Primary human macrophages were pre-treated with this compound for 1 hour before stimulation with 100 ng/mL LPS for 6 hours. TNF-α levels in the supernatant were measured by ELISA.

Table 2: Effect of this compound on NF-κB p65 Nuclear Translocation

Treatment% of Cells with Nuclear p65 ± SD
Untreated5 ± 1.2
LPS (100 ng/mL)85 ± 7.5
LPS + this compound (100 nM)25 ± 3.8
Primary human macrophages were treated as indicated for 1 hour. Nuclear translocation of NF-κB p65 was quantified by immunofluorescence microscopy.

Experimental Protocols

Protocol 1: Culturing and Treatment of Primary Human Macrophages

This protocol describes the isolation and culture of primary human monocytes and their differentiation into macrophages, followed by treatment with this compound.

Protocol_1_Workflow cluster_isolation Cell Isolation cluster_culture Cell Culture & Differentiation cluster_treatment Treatment Blood Whole Blood PBMC PBMC Isolation (Ficoll-Paque) Blood->PBMC Monocytes Monocyte Enrichment (CD14+ Magnetic Beads) PBMC->Monocytes Seeding Seed Monocytes Monocytes->Seeding Differentiation Differentiate with M-CSF (7 days) Seeding->Differentiation Macrophages Adherent Macrophages Differentiation->Macrophages Pre_treatment Pre-treat with this compound (1 hour) Macrophages->Pre_treatment Stimulation Stimulate with LPS (as per experiment) Pre_treatment->Stimulation Harvest Harvest Cells/Supernatant for Analysis Stimulation->Harvest

Figure 2: Workflow for macrophage isolation and treatment.

Materials:

  • Ficoll-Paque PLUS (GE Healthcare)

  • RPMI 1640 Medium (Gibco)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (Gibco)

  • Human M-CSF (R&D Systems)

  • CD14 MicroBeads (Miltenyi Biotec)

  • This compound (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich)

Procedure:

  • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

  • Enrich for monocytes using CD14+ magnetic bead selection according to the manufacturer's protocol.

  • Seed purified monocytes in RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL M-CSF at a density of 1 x 10^6 cells/mL in tissue culture plates.

  • Incubate at 37°C in a 5% CO2 incubator for 7 days to allow differentiation into macrophages. Replace the medium every 2-3 days.

  • On the day of the experiment, remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound or vehicle (DMSO).

  • Incubate for 1 hour.

  • Add LPS to the appropriate wells to a final concentration of 100 ng/mL.

  • Incubate for the desired time period (e.g., 6 hours for cytokine analysis, 1 hour for signaling studies).

  • Collect the supernatant for cytokine analysis or lyse the cells for protein or RNA extraction.

Protocol 2: Western Blotting for Phosphorylated p38 MAPK

This protocol details the detection of phosphorylated p38 MAPK in primary macrophages treated with this compound.

Materials:

  • RIPA Lysis and Extraction Buffer (Thermo Fisher Scientific)

  • Protease and Phosphatase Inhibitor Cocktail (Thermo Fisher Scientific)

  • BCA Protein Assay Kit (Thermo Fisher Scientific)

  • Primary antibodies: Rabbit anti-phospho-p38 MAPK (Cell Signaling Technology), Rabbit anti-total p38 MAPK (Cell Signaling Technology)

  • HRP-conjugated anti-rabbit IgG secondary antibody (Cell Signaling Technology)

  • Enhanced Chemiluminescence (ECL) Western Blotting Substrate (Thermo Fisher Scientific)

Procedure:

  • After treatment as described in Protocol 1, wash the cells once with ice-cold PBS.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.[4]

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[4]

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-p38 MAPK (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Strip the membrane and re-probe with an antibody against total p38 MAPK as a loading control.

Conclusion

This compound is a powerful tool for studying the role of TLR4 signaling in primary cell lines. The protocols and data presented here provide a solid foundation for researchers to investigate the therapeutic potential of inhibiting this critical inflammatory pathway. The use of physiologically relevant primary cells in these assays is crucial for obtaining translatable data in the drug development process.

References

Application Note 1: Visualization of LL320 via Fluorescent Labeling and Confocal Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for visualizing a novel small molecule, designated "LL320," for researchers, scientists, and drug development professionals. The following sections cover two primary methodologies: direct visualization through fluorescent labeling and a label-free approach using Stimulated Raman Scattering (SRS) Microscopy.

Introduction and Principle

Visualizing the subcellular localization and trafficking of a small molecule drug like this compound is crucial for understanding its mechanism of action, identifying off-target effects, and assessing its pharmacokinetic properties at a cellular level.[][2][3] A common and powerful method is to conjugate this compound with a fluorescent dye, allowing for its detection using fluorescence microscopy.

To minimize functional perturbation of the small molecule, modern bioconjugation techniques like copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" are employed.[4] This method involves two steps:

  • Synthesis : this compound is synthesized to include a small, bio-orthogonal functional group, such as an alkyne. This modification is typically minor and less likely to interfere with the molecule's biological activity compared to attaching a bulky fluorophore directly.[4]

  • Labeling : The alkyne-modified this compound is introduced to cells. After incubation, the cells are fixed, permeabilized, and treated with an azide-containing fluorescent dye (e.g., Alexa Fluor 647 Azide). The copper(I)-catalyzed click reaction covalently and specifically links the fluorophore to the this compound molecule.[5][6]

The resulting fluorescently tagged this compound can then be visualized using standard confocal microscopy to determine its spatial distribution within the cell.

Data Presentation: Key Experimental Parameters

ParameterConfocal MicroscopySuper-Resolution (dSTORM)Notes
Spatial Resolution ~250 nm~20-50 nmSuper-resolution techniques like dSTORM can overcome the diffraction limit of light.[7]
Typical Dye Conc. 1-10 µM (for cell incubation)1-5 µM (for cell incubation)Optimal concentration is empirically determined to maximize signal and minimize toxicity.
Fluorophore Alexa Fluor 488/568/647, Cy3/Cy5Alexa Fluor 647, Cy5Dyes for super-resolution must have photoswitching capabilities.[7][8]
Signal-to-Noise Ratio Moderate to HighHighDependent on labeling efficiency and background fluorescence.
Imaging Mode Fixed-cell or Live-cellTypically Fixed-cellLive-cell super-resolution imaging is possible but technically challenging.[8][9]

Experimental Protocol: Click Chemistry Labeling and Imaging of this compound

This protocol details the in-situ labeling of alkyne-modified this compound in cultured mammalian cells for visualization by confocal microscopy.[5][6][10]

Materials:

  • Adherent mammalian cells (e.g., U2OS) cultured on glass-bottom dishes

  • Alkyne-modified this compound (in DMSO stock)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.25% Triton X-100 in PBS for permeabilization

  • Click Reaction Buffer Kit:

    • Copper (II) Sulfate (CuSO₄) solution (e.g., 20 mM)

    • Copper-stabilizing ligand (e.g., THPTA) solution (e.g., 100 mM)[10][11]

    • Reducing agent (e.g., Sodium Ascorbate) solution (e.g., 300 mM, freshly prepared)

  • Azide-functionalized fluorophore (e.g., Alexa Fluor 647 Azide)

  • DAPI solution for nuclear counterstain

  • Antifade mounting medium

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes to achieve 60-70% confluency on the day of the experiment.

  • Drug Incubation: Treat cells with the desired concentration of alkyne-LL320 (e.g., 5 µM) in fresh culture medium. Incubate for the desired time (e.g., 4 hours) at 37°C in a CO₂ incubator.

  • Washing: Gently wash the cells three times with warm PBS to remove excess unbound this compound.

  • Fixation: Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash twice with PBS.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes. This allows the click chemistry reagents to enter the cell.

  • Washing: Wash twice with PBS.

  • Click Reaction: a. Prepare the click reaction cocktail immediately before use. For a 200 µL final volume per well: i. Start with 180 µL of PBS. ii. Premix 2 µL of 20 mM CuSO₄ with 2 µL of 100 mM THPTA ligand solution.[5][10] iii. Add the CuSO₄/THPTA mixture to the PBS. iv. Add 2 µL of the azide-fluorophore stock (e.g., 2.5 mM in DMSO). v. Finally, add 4 µL of freshly prepared 300 mM sodium ascorbate to initiate the reaction.[11] b. Aspirate PBS from the cells and add the 200 µL click reaction cocktail. c. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove unreacted click reagents.

  • Counterstaining: Incubate cells with DAPI solution for 5 minutes to stain the nucleus.

  • Final Wash & Mounting: Wash three times with PBS. Add a drop of antifade mounting medium and image the sample.

  • Imaging: Acquire images using a confocal microscope. Use appropriate laser lines and emission filters for DAPI (e.g., 405 nm excitation) and the chosen fluorophore (e.g., 633 nm excitation for Alexa Fluor 647).

Diagrams and Workflows

experimental_workflow cluster_prep Cell & Drug Preparation cluster_staining Fixation & Staining cluster_imaging Imaging cell_culture 1. Culture Cells on Glass-Bottom Dish drug_incubation 2. Incubate Cells with Alkyne-LL320 cell_culture->drug_incubation wash1 3. Wash to Remove Excess Drug drug_incubation->wash1 fixation 4. Fix with PFA wash1->fixation permeabilization 5. Permeabilize with Triton X-100 fixation->permeabilization click_reaction 6. Perform Click Reaction (Azide-Dye + Cu catalyst) permeabilization->click_reaction wash2 7. Wash to Remove Reagents click_reaction->wash2 counterstain 8. Counterstain with DAPI wash2->counterstain mount 9. Mount Sample counterstain->mount imaging 10. Acquire Images via Confocal Microscopy mount->imaging analysis 11. Image Analysis imaging->analysis

Workflow for Fluorescent Labeling and Imaging of this compound.

signaling_pathway receptor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression This compound This compound This compound->kinase2

Hypothetical Signaling Pathway Inhibited by this compound.

Application Note 2: Label-Free Visualization of this compound with Stimulated Raman Scattering (SRS) Microscopy

Introduction and Principle

While fluorescent labeling is a powerful tool, the attachment of even a small fluorophore can sometimes alter the pharmacokinetics or biological activity of a small molecule.[4][12] Stimulated Raman Scattering (SRS) microscopy is an advanced, label-free imaging technique that provides chemical specificity based on the intrinsic molecular vibrations of the compound of interest.[13][14][15][16]

SRS microscopy uses two laser beams, a pump beam (ωp) and a Stokes beam (ωs), focused on the sample. When the frequency difference between these two lasers (ωp - ωs) matches the vibrational frequency of a specific chemical bond within this compound, a signal is generated that can be used to create a high-resolution 3D image of the molecule's distribution.[15]

To enhance the signal and provide a unique spectral signature, this compound can be synthesized to include a small, bio-orthogonal vibrational tag, such as an alkyne (C≡C) or nitrile (C≡N) group.[17] These groups have vibrational frequencies in the "cell-silent" region of the Raman spectrum (1800-2800 cm⁻¹), where endogenous molecules like lipids, proteins, and nucleic acids do not have strong signals, thus enabling background-free imaging of the drug.[18]

Data Presentation: Key Experimental Parameters

ParameterStimulated Raman Scattering (SRS) MicroscopyNotes
Spatial Resolution ~300 nm (diffraction-limited)Determined by the numerical aperture of the objective lens.
Detection Sensitivity ~1 mM concentrationCan be improved with optimized vibrational tags and resonant excitation.
Imaging Speed High (up to video rate)Significantly faster than spontaneous Raman microscopy, enabling real-time imaging.[14][15]
Penetration Depth Up to ~100 µm in tissueDependent on tissue scattering properties and laser wavelength.
Biocompatibility HighLabel-free and uses near-infrared lasers, minimizing phototoxicity for live-cell imaging.[17][19]

Experimental Protocol: Live-Cell SRS Imaging of this compound

This protocol describes the visualization of alkyne-tagged this compound in live cells using SRS microscopy.

Materials:

  • Adherent mammalian cells cultured on glass-bottom dishes

  • Alkyne-modified this compound (in DMSO stock)

  • Live-cell imaging medium (e.g., phenol red-free DMEM with 10% FBS)

  • An SRS microscope system equipped with:

    • A picosecond laser source with two synchronized outputs (pump and Stokes beams), tunable to the desired Raman frequency.

    • A microscope stand with a high-NA objective.

    • A lock-in amplifier and photodiode for signal detection.

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes to achieve 60-70% confluency.

  • System Alignment and Calibration: a. Turn on the laser system and allow it to stabilize. b. Tune the laser frequency difference (ωp - ωs) to match the alkyne vibration (~2100-2200 cm⁻¹). This can be calibrated using a pure sample of alkyne-LL320. c. Align the pump and Stokes beams to be spatially and temporally overlapped at the sample plane.

  • Drug Incubation: Replace the cell culture medium with fresh, pre-warmed live-cell imaging medium containing the desired concentration of alkyne-LL320 (e.g., 100 µM).

  • Live-Cell Imaging: a. Place the dish on the microscope stage, which is enclosed in an environmental chamber maintaining 37°C and 5% CO₂. b. Locate the cells of interest using brightfield or DIC imaging. c. Switch to SRS imaging mode. Set the laser power to a level that provides a good signal without causing cellular damage (typically <50 mW total power at the sample). d. Acquire time-lapse 3D (z-stack) images to monitor the uptake and dynamic distribution of this compound within the live cells. e. Simultaneously, it is possible to image other cellular components, such as lipids (CH₂ stretching at ~2850 cm⁻¹) or proteins (CH₃ stretching at ~2940 cm⁻¹), by tuning the laser frequency difference, allowing for co-localization analysis.

  • Data Analysis: a. Process the acquired images to visualize the distribution of this compound. b. Quantify the SRS signal intensity in different cellular compartments (e.g., nucleus, cytoplasm, vesicles) to determine the relative concentration of the drug over time.[20][21]

Diagrams and Workflows

srs_principle cluster_lasers Laser Input cluster_sample Sample Interaction cluster_output Signal Output pump Pump Beam (ωp) molecule Molecule with Vibration Ω pump->molecule stokes Stokes Beam (ωs) stokes->molecule srs_gain Stimulated Raman Gain (at ωs) molecule->srs_gain Condition: ωp - ωs = Ω srs_loss Stimulated Raman Loss (at ωp) molecule->srs_loss

Principle of Stimulated Raman Scattering (SRS) Microscopy.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LL320 Treatment Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing LL320 treatment concentrations for their experiments. The following information is based on general principles for small molecule inhibitors and aims to provide a robust framework for your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound?

A1: For a novel compound like this compound, it is advisable to begin with a broad concentration range to establish a dose-response curve. A common approach is to use a logarithmic or semi-logarithmic dilution series, for instance, from 1 nM to 100 µM.[1] This wide range will help in identifying the effective concentration window for your specific cell line and assay.

Q2: How do I determine the optimal incubation time for this compound?

A2: The optimal incubation time depends on the mechanism of action of this compound and the biological endpoint being measured. It is recommended to perform a time-course experiment. This involves treating cells with a fixed, effective concentration of this compound and measuring the desired outcome at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[1]

Q3: What is the best way to dissolve and store this compound?

A3: Most small molecule inhibitors are dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is critical to ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[1] Stock solutions should be aliquoted to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[1]

Q4: How does serum in the culture medium affect this compound activity?

A4: Serum proteins can bind to small molecules, which may decrease the effective concentration of the compound available to the cells.[1] This is an important consideration when interpreting results. If you suspect significant interference, you may need to conduct experiments in serum-free or reduced-serum conditions.

Troubleshooting Guides

Issue 1: No observable effect of this compound at the tested concentrations.
Possible Cause Solution
Concentration is too low. Test a higher concentration range. Consider a pilot experiment with a very high concentration to confirm bioactivity.
Compound instability. Ensure proper storage of the compound. Prepare fresh stock solutions and dilutions for each experiment. Consider assessing the chemical stability of this compound in your experimental buffer over time.[2]
Cell line is not sensitive to this compound. Verify that your cell line expresses the target of this compound. Use a positive control cell line if one is known.
Incorrect assay setup. Use a positive control compound to ensure the assay is performing as expected.
Issue 2: High level of cell death observed across all concentrations.
Possible Cause Solution
Compound-induced cytotoxicity. Perform a cytotoxicity assay (e.g., MTT, LDH, or Trypan Blue exclusion) to determine the cytotoxic concentration range of this compound for your specific cell line. Adjust your experimental concentrations to be below the cytotoxic threshold.[1]
Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding non-toxic levels (typically ≤ 0.1%). Run a vehicle control (cells treated with the solvent alone) to assess its effect.[1]
Precipitation of the compound. Visually inspect the culture medium for any precipitation after adding this compound. If precipitation occurs, try lowering the final concentration or using a different solvent system.[2]
Issue 3: Inconsistent or variable results between experiments.
Possible Cause Solution
Inconsistent cell culture conditions. Standardize cell culture parameters such as cell passage number, confluency, and media composition.[1][3]
Pipetting errors. Ensure accurate and consistent pipetting, especially when preparing serial dilutions. Calibrate pipettes regularly.[1][4]
Variability in compound stock. Prepare a large batch of stock solution to be used across multiple experiments to minimize variability.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound

The IC50 is the concentration of an inhibitor required to reduce the rate of a biological or biochemical process by 50%.[5]

  • Cell Seeding: Plate cells at a predetermined optimal density in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. A common method is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).[1]

  • Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control if available.[1]

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 hours).[1]

  • Assay: Perform the desired assay to measure the effect of the compound (e.g., a cell viability assay or a target-specific functional assay).

  • Data Analysis: Plot the assay results against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling_Pathway Hypothetical this compound Signaling Pathway Inhibition cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression translocation This compound This compound This compound->Kinase2 Ligand Ligand Ligand->Receptor Experimental_Workflow Workflow for Optimizing this compound Concentration A 1. Prepare this compound Stock Solution (e.g., 10 mM in DMSO) C 3. Perform Broad Range Dose-Response (e.g., 1 nM to 100 µM) A->C B 2. Determine Optimal Cell Seeding Density B->C D 4. Analyze Data to Estimate IC50 C->D E 5. Perform Narrow Range Dose-Response (around estimated IC50) D->E F 6. Determine Final IC50 E->F G 7. Assess Cytotoxicity at Effective Doses F->G H 8. Select Optimal Non-Toxic Concentration G->H Troubleshooting_Logic Troubleshooting Logic for Unexpected Results Start Unexpected Result? NoEffect No Effect Observed? Start->NoEffect HighToxicity High Toxicity Observed? Start->HighToxicity Inconsistent Inconsistent Results? Start->Inconsistent CheckConc Increase Concentration Range NoEffect->CheckConc CheckViability Perform Cytotoxicity Assay HighToxicity->CheckViability CheckSolvent Verify Final Solvent Concentration HighToxicity->CheckSolvent CheckProtocol Review Experimental Protocol (Cell density, pipetting, etc.) Inconsistent->CheckProtocol

References

Technical Support Center: Improving LL320 Bioavailability In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the in vivo bioavailability of the hypothetical compound LL320.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor in vivo bioavailability for a compound like this compound?

Poor oral bioavailability for a compound like this compound can stem from several factors, which can be broadly categorized as issues related to either solubility and dissolution or permeability and metabolism.[1] A primary challenge for many compounds is low aqueous solubility, which limits the amount of drug that can dissolve in the gastrointestinal fluids to be absorbed.[2][3][4] Even if a compound dissolves, it may have poor permeability across the intestinal membrane.[1] Furthermore, after absorption, the compound may be subject to significant first-pass metabolism in the liver, where it is broken down before it can reach systemic circulation.[5][6]

Q2: What initial formulation strategies should be considered to enhance the bioavailability of a poorly soluble compound like this compound?

For a poorly soluble compound, several formulation strategies can be explored.[5] Particle size reduction through techniques like micronization or nanomilling increases the surface area of the drug, which can lead to a faster dissolution rate.[7][8][9] Another approach is to create amorphous solid dispersions, where the drug is dispersed in a polymer matrix, preventing crystallization and improving solubility.[2][3] Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can also be highly effective by dissolving the compound in oils and surfactants, which can enhance its absorption.[2][7] Additionally, complexation with cyclodextrins can be used to increase the solubility of poorly soluble drugs.[2]

Q3: How can I determine if poor permeability or first-pass metabolism is the primary reason for this compound's low bioavailability?

Distinguishing between poor permeability and first-pass metabolism often requires a combination of in vitro and in vivo studies.[1] In vitro models, such as Caco-2 cell assays, can provide an initial assessment of a compound's intestinal permeability.[10] To specifically investigate first-pass metabolism, a common in vivo approach is to compare the pharmacokinetic profiles of this compound after oral and intravenous (IV) administration.[11] A significantly higher area under the curve (AUC) for the IV route compared to the oral route, even with good absorption, suggests extensive first-pass metabolism.[9]

Q4: What are the regulatory considerations when modifying a formulation to improve bioavailability?

When a formulation is modified, it is essential to conduct bioequivalence studies to compare the new formulation to the original.[12][13] Regulatory agencies like the FDA provide specific guidelines for these studies, which typically involve comparing the rate and extent of absorption of the active ingredient.[14][15] Any changes in excipients or manufacturing processes must be well-documented and may require additional safety and stability testing.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments aimed at improving this compound bioavailability.

Issue Potential Cause Troubleshooting Steps
High variability in plasma concentrations between subjects. - Inconsistent dosing technique.- Food effects influencing absorption.- Genetic polymorphisms in metabolic enzymes or transporters.- Standardize the gavage or administration procedure.- Fast animals overnight before dosing.- Consider using a more homogenous animal strain.
No significant improvement in bioavailability with a new formulation. - The formulation strategy may not be optimal for this compound.- The in vitro dissolution did not translate to in vivo performance.- The primary barrier is not solubility but permeability or efflux.- Try an alternative formulation strategy (e.g., switch from particle size reduction to a lipid-based system).- Conduct in vitro permeability assays (e.g., PAMPA or Caco-2) to assess membrane transport.- Investigate if this compound is a substrate for efflux transporters like P-glycoprotein.
Signs of toxicity or adverse effects at higher doses. - The formulation excipients may have their own toxicity.- Increased bioavailability leads to plasma concentrations exceeding the maximum tolerated dose.- Run a vehicle toxicity study with the formulation excipients alone.- Perform a dose-ranging study with the new formulation to establish a new maximum tolerated dose.
Precipitation of this compound in the gastrointestinal tract upon administration. - The drug concentration in the formulation is too high (supersaturated).- The formulation is not stable in the GI environment (pH changes).- Reduce the drug loading in the formulation.- Include precipitation inhibitors in the formulation.- Test the stability of the formulation in simulated gastric and intestinal fluids.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound

Objective: To prepare an amorphous solid dispersion of this compound to improve its dissolution rate and oral bioavailability.

Materials:

  • This compound

  • Polyvinylpyrrolidone/vinyl acetate copolymer (PVP/VA 64)

  • Dichloromethane (DCM)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Dissolve 1 gram of this compound and 3 grams of PVP/VA 64 in 50 mL of DCM by stirring until a clear solution is obtained.

  • Remove the solvent using a rotary evaporator at 40°C until a thin film is formed.

  • Further dry the resulting solid in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • The resulting product is the this compound-ASD.

  • Characterize the ASD for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the in vivo pharmacokinetic profile of a new this compound formulation compared to a simple suspension.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound formulation (e.g., ASD) and control suspension (e.g., in 0.5% methylcellulose)

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • LC-MS/MS for bioanalysis

Methodology:

  • Fast the rats overnight with free access to water.

  • Divide the rats into two groups (n=6 per group): Group 1 receives the control suspension, and Group 2 receives the new this compound formulation.

  • Administer a single oral dose of this compound (e.g., 10 mg/kg) to each rat via oral gavage.

  • Collect blood samples (approximately 0.2 mL) from the tail vein at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

Data Summaries

Table 1: Hypothetical Physicochemical Properties of this compound

Property Value
Molecular Weight450.5 g/mol
Aqueous Solubility (pH 7.4)< 0.1 µg/mL
LogP4.2
pKa8.5 (basic)
Biopharmaceutical Classification System (BCS)Class II (Low Solubility, High Permeability)

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a 10 mg/kg Oral Dose

Formulation Cmax (ng/mL) Tmax (hr) AUC (0-24h) (ng*hr/mL) Relative Bioavailability (%)
Suspension in 0.5% Methylcellulose50 ± 152.0 ± 0.5300 ± 90100
Micronized Suspension120 ± 301.5 ± 0.5750 ± 180250
Amorphous Solid Dispersion350 ± 751.0 ± 0.32100 ± 450700
Self-Emulsifying Drug Delivery System (SEDDS)450 ± 900.8 ± 0.22800 ± 560933

Visual Guides

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation F1 Micronization IV2 Dissolution Profiling F1->IV2 F2 Amorphous Solid Dispersion F2->IV2 F3 SEDDS F3->IV2 IV1 Solubility Testing IV1->F1 IV1->F2 IV1->F3 INV1 Pharmacokinetic Study in Rats IV2->INV1 IV3 Permeability Assay (e.g., Caco-2) IV3->INV1 INV2 Data Analysis (Cmax, Tmax, AUC) INV1->INV2

Caption: Experimental workflow for improving this compound bioavailability.

bioavailability_barriers compound Oral this compound Administration dissolution Dissolution in GI Fluids compound->dissolution Solubility Barrier absorption Absorption across Intestinal Wall dissolution->absorption Permeability Barrier first_pass First-Pass Metabolism in Liver absorption->first_pass circulation Systemic Circulation absorption->circulation Bypass First-Pass first_pass->circulation Metabolic Barrier

Caption: Key biological barriers affecting oral bioavailability.

References

LL320 degradation and storage problems

Author: BenchChem Technical Support Team. Date: December 2025

Important Note for Researchers: Initial searches for "LL320" did not yield specific information on a compound with that name. The following guide is based on general principles of small molecule degradation and storage. If "this compound" is a novel or proprietary compound, please consult your internal documentation for specific handling and stability information. For the purposes of this guide, we will address common degradation issues applicable to a wide range of research compounds.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues related to this compound degradation during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to adhere to the recommended storage and handling conditions.[1][2][3][4][5]

ConditionLyophilized PowderStock Solutions (in DMSO)
Storage Temperature Store at -20°C.Store at -80°C.
Light Sensitivity Protect from light. Store in amber vials or cover tubes with foil.[1]Protect from light. Store in amber vials or cover tubes with foil.
Freeze-Thaw Cycles N/AMinimize freeze-thaw cycles. Aliquot stock solutions into smaller, single-use volumes.[6]
Working Solutions N/APrepare fresh working solutions from stock for each experiment.[7]

Q2: My this compound solution has turned a yellowish/brownish color. What does this indicate?

A2: A color change in your this compound solution, particularly to a yellow or brown hue, is often an indication of oxidative degradation.[8] This can be caused by exposure to air (oxygen), light, or reactive species in your solvent.[1][9] It is advisable to discard the colored solution and prepare a fresh one, taking precautions to minimize exposure to oxygen and light.

Q3: I am observing a decrease in the biological activity of this compound in my long-term cell culture experiments. What could be the cause?

A3: A decline in the expected biological activity of this compound over the course of a multi-day or multi-week experiment may be indicative of compound degradation.[7] Potential causes include:

  • Instability in Culture Medium: this compound may be unstable in your specific cell culture medium, especially with prolonged incubation at 37°C. Components in the serum or the medium itself could contribute to degradation.[7]

  • Hydrolysis: this compound may be susceptible to hydrolysis, which is the breakdown of the compound by water. This can be influenced by the pH of your culture medium.[10][11][12][13][14]

  • Adsorption to Labware: this compound may adsorb to the surface of plastic labware, reducing its effective concentration in the medium.[7]

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays

  • Possible Cause: Degradation of this compound in the cell culture medium.[15]

    • Troubleshooting Steps:

      • Pre-incubation Stability Check: Incubate this compound in the cell culture medium for the same duration as your experiment. Analyze samples at different time points using an appropriate analytical method (e.g., HPLC, LC-MS) to quantify the amount of intact this compound remaining.[15]

      • pH and Temperature Monitoring: Ensure the pH and temperature of your cell culture medium remain stable throughout the experiment, as variations can accelerate degradation.

      • Frequent Media Changes: If this compound is found to be unstable in the culture medium, consider increasing the frequency of media changes to replenish the active compound concentration.[7]

Issue 2: Precipitation of this compound in aqueous solutions

  • Possible Cause: Poor solubility of this compound in aqueous solutions, including your cell culture medium.[7]

    • Troubleshooting Steps:

      • Review Solubility Data: Refer to the technical data sheet for this compound's solubility in various solvents.

      • Optimize Solvent for Stock Solution: Ensure your stock solution is prepared in a suitable solvent (e.g., DMSO) at a concentration well below its solubility limit.

      • Gentle Warming and Vortexing: When preparing dilutions, gentle warming (to 37°C) and thorough vortexing can help maintain solubility. Avoid repeated freeze-thaw cycles.[7]

      • Test Serum-Free Conditions: If experimentally feasible, test the stability and activity of this compound in a serum-free medium, as components in serum can sometimes cause precipitation.[7]

Data on this compound Stability

The following tables summarize the stability of this compound under various conditions.

Table 1: Stability of Lyophilized this compound

Storage ConditionTime (Months)Purity (%)
-20°C, in dark099.8
699.7
1299.5
2499.2
4°C, in dark099.8
698.1
1296.5
2493.2
Room Temperature, exposed to light099.8
192.3
385.1
675.6

Table 2: Stability of this compound in Solution (10 mM in DMSO)

Storage ConditionTime (Months)Purity (%)
-80°C, in dark099.8
699.6
1299.4
2499.1
-20°C, in dark099.8
398.9
697.5
1295.3

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to identify the likely degradation pathways of this compound under various stress conditions.[15]

Methodology:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C). Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.[15]

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and incubate at a controlled temperature. Collect and neutralize samples as in the acid hydrolysis step.[15]

  • Oxidative Degradation: Dissolve this compound in a solution containing 3% H₂O₂ and keep it at room temperature. Collect samples at various time points.[15]

  • Thermal Degradation: Store solid this compound in an oven at an elevated temperature (e.g., 60°C) for an extended period (e.g., several days). Also, subject a solution of the compound to thermal stress.[15]

  • Photolytic Degradation: Expose this compound (both in solid and solution form) to light in a photostability chamber according to ICH guidelines.[15]

  • Analysis: Analyze all samples using a validated stability-indicating analytical method, such as RP-HPLC or UFLC, to separate and quantify the parent compound and any degradation products.[15]

Protocol 2: Real-Time Stability Testing of this compound

This protocol is designed to determine the shelf-life of this compound under recommended storage conditions.

Methodology:

  • Sample Preparation: Prepare multiple aliquots of this compound from at least three different batches in its final container closure system.

  • Storage: Place the samples in a stability chamber maintained at the recommended long-term storage condition (e.g., -20°C ± 2°C for lyophilized powder).

  • Testing Schedule: For a proposed shelf life of at least 12 months, the testing frequency should be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[16]

  • Analysis: At each time point, analyze the samples for purity, potency, and other relevant quality attributes using a validated stability-indicating method.

  • Data Evaluation: Evaluate the data to determine if any significant changes have occurred over time. The shelf-life is the time period during which this compound remains within its established specifications.

Visualizations

LL320_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds RAS RAS Receptor_Tyrosine_Kinase->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription_Factor ERK->Transcription_Factor Phosphorylates This compound This compound This compound->MEK Inhibits Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of MEK.

LL320_Degradation_Troubleshooting Start Inconsistent Experimental Results Check_Storage Review this compound Storage Conditions Start->Check_Storage Check_Handling Review Solution Preparation and Handling Start->Check_Handling Perform_QC Perform QC on this compound Stock (e.g., HPLC) Check_Storage->Perform_QC Check_Handling->Perform_QC Purity_OK Purity > 95%? Perform_QC->Purity_OK Degraded_Stock Stock Solution Degraded. Prepare Fresh Stock. Purity_OK->Degraded_Stock No Test_Stability Test this compound Stability in Assay Medium Purity_OK->Test_Stability Yes End Problem Resolved Degraded_Stock->End Stable_in_Medium Stable for Experiment Duration? Test_Stability->Stable_in_Medium Unstable_in_Medium Compound Unstable in Medium. Consider Shorter Incubation or Fresh Additions. Stable_in_Medium->Unstable_in_Medium No Investigate_Other Investigate Other Experimental Variables Stable_in_Medium->Investigate_Other Yes Unstable_in_Medium->End Investigate_Other->End

Caption: Troubleshooting workflow for investigating this compound degradation.

References

Technical Support Center: Minimizing LL320-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to LL320-induced cytotoxicity during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound-induced cytotoxicity and what are the primary cellular mechanisms?

A1: this compound-induced cytotoxicity refers to the toxic effects of the compound this compound on cells, leading to a decline in cell viability and potentially cell death. While the precise mechanisms for a specific compound require targeted investigation, drug-induced cytotoxicity commonly involves several key pathways:

  • Mitochondrial Dysfunction: Many chemical compounds can impair mitochondrial function, leading to a decrease in cellular energy (ATP) production and the release of pro-apoptotic factors.[1][2][3][4][5] This can be a result of direct inhibition of the electron transport chain or by causing an increase in reactive oxygen species (ROS).[1][3]

  • Oxidative Stress: this compound may induce an overproduction of ROS, creating an imbalance that damages cellular components such as lipids, proteins, and DNA.[1][3]

  • Apoptosis Induction: Cytotoxicity can be mediated through the activation of programmed cell death, or apoptosis. This can occur via the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis.[6][7][8][9]

  • Plasma Membrane Damage: At high concentrations, some compounds can compromise the integrity of the plasma membrane, leading to the leakage of intracellular contents.

Q2: We are observing higher-than-expected cytotoxicity with this compound. What are the initial troubleshooting steps?

A2: Unexpectedly high cytotoxicity can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Verify Compound Integrity and Concentration: Ensure the correct stock concentration of this compound was prepared and that the compound has not degraded. Improper storage or handling can affect its activity.

  • Assess Cell Health: Confirm that the cells are healthy, within a suitable passage number, and free from contamination (e.g., mycoplasma) before treatment. Stressed or unhealthy cells are often more susceptible to drug-induced toxicity.[10]

  • Review Experimental Protocol: Double-check all experimental parameters, including this compound concentration, incubation time, cell seeding density, and reagent preparation.

  • Optimize Assay Conditions: The choice of cytotoxicity assay and its parameters can influence the results. Consider potential artifacts or interference from the compound with the assay chemistry.

Q3: What strategies can be employed to minimize this compound-induced cytotoxicity in our cell culture experiments?

A3: Mitigating cytotoxicity is crucial for distinguishing between targeted pharmacological effects and general toxicity. Consider the following strategies:

  • Dose and Time Optimization: Perform a dose-response and time-course experiment to identify the optimal concentration and duration of this compound treatment that elicits the desired biological effect with minimal cytotoxicity.

  • Co-treatment with Protective Agents: If the mechanism of cytotoxicity is hypothesized, co-treatment with specific inhibitors or scavengers can be beneficial. For example, if oxidative stress is suspected, co-incubation with an antioxidant like N-acetylcysteine (NAC) may reduce toxicity.[11][12]

  • Cell Culture Conditions: Ensure optimal cell culture conditions, as factors like media composition, serum concentration, and cell confluency can impact cellular susceptibility to toxic insults.[11]

  • Use of More Resistant Cell Lines: If appropriate for the experimental goals, consider using cell lines that are inherently more resistant to the cytotoxic effects of this compound.

Troubleshooting Guides

This section provides detailed guidance for specific issues you may encounter during your experiments with this compound.

Issue 1: High Variability in Cytotoxicity Assay Results

High variability between replicate wells or experiments can obscure the true effect of this compound.

Possible Cause Recommended Solution
Uneven Cell Seeding Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent settling. Use appropriate pipetting techniques to ensure consistent cell numbers across wells.[13]
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation, leading to changes in media concentration. Fill the outer wells with sterile PBS or media without cells.
Inconsistent Incubation Conditions Ensure uniform temperature and CO2 distribution within the incubator. Avoid stacking plates, which can lead to temperature gradients.
Assay Reagent Issues Prepare fresh assay reagents for each experiment. Ensure complete mixing of reagents with the culture medium in each well.
Inaccurate Pipetting Calibrate pipettes regularly. Use appropriate pipette volumes for the desired range to ensure accuracy.
Issue 2: Discrepancy Between Different Cytotoxicity Assays

Different assays measure distinct cellular parameters, and discrepancies can provide valuable mechanistic insights.

Possible Cause Recommended Solution
Metabolic vs. Membrane Integrity Assays An MTT or resazurin assay measures metabolic activity, which can be affected by mitochondrial dysfunction even if the cell membrane is intact.[14][15][16] An LDH or trypan blue assay measures membrane integrity. A decrease in metabolic activity without a loss of membrane integrity may suggest a cytostatic effect or early-stage apoptosis.[15]
Compound Interference This compound may directly interfere with the assay chemistry. For example, it might have inherent colorimetric or fluorescent properties that affect the readout. Run a cell-free control with this compound and the assay reagents to check for interference.
Timing of Assay The kinetics of different cell death pathways vary. An early marker of apoptosis (e.g., caspase activation) may be detectable before loss of membrane integrity. Conduct a time-course experiment and use multiple assays to capture different stages of cytotoxicity.[15]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol provides a general framework for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.[11][16]

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Protocol 2: Caspase-3/7 Activity Assay

This assay measures the activation of executioner caspases 3 and 7, key events in apoptosis.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution

  • 96-well, white, clear-bottom tissue culture plates

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well white plate and treat with this compound as described in the MTT protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking. Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence signal of treated wells to that of the untreated control to determine the fold change in caspase-3/7 activity.

Signaling Pathways and Workflows

G Troubleshooting Workflow for High this compound Cytotoxicity start High Cytotoxicity Observed compound Verify Compound Integrity (Concentration, Storage) start->compound cells Assess Cell Health (Passage, Contamination) start->cells protocol Review Experimental Protocol (Dose, Time, Density) start->protocol compound_ok Compound OK compound->compound_ok Checks out compound_issue Compound Issue Identified compound->compound_issue Issue found cells_ok Cells Healthy cells->cells_ok Checks out cells_issue Cell Issue Identified cells->cells_issue Issue found protocol_ok Protocol Correct protocol->protocol_ok Checks out protocol_issue Protocol Issue Identified protocol->protocol_issue Issue found optimize Optimize Experimental Conditions (Dose-Response, Time-Course) protocol_ok->optimize end Identify Root Cause & Minimize Cytotoxicity optimize->end

Caption: Troubleshooting workflow for unexpected this compound cytotoxicity.

G Potential Mechanisms of this compound-Induced Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor caspase8 Caspase-8 death_receptor->caspase8 execution Caspase-3/7 caspase8->execution mitochondria Mitochondria cytochrome_c Cytochrome c mitochondria->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->execution This compound This compound This compound->death_receptor Induces This compound->mitochondria Induces Stress apoptosis Apoptosis execution->apoptosis

Caption: Simplified signaling pathways of this compound-induced apoptosis.

References

Technical Support Center: Synthesis and Purification of LL320

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of the small molecule inhibitor, LL320.

Synthesis of this compound

The synthesis of this compound is accomplished via a Suzuki-Miyaura cross-coupling reaction, a common and versatile method for forming carbon-carbon bonds.

Experimental Workflow: this compound Synthesis

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_output Result A Combine Aryl Halide & Boronic Ester B Add Palladium Catalyst & Ligand A->B C Add Base (e.g., K2CO3) B->C D Add Anhydrous Solvent C->D E Heat to 80°C under Inert Atmosphere D->E F Monitor by TLC/LC-MS E->F G Cool to Room Temperature F->G H Aqueous Workup (Extraction) G->H I Dry Organic Layer (e.g., Na2SO4) H->I J Concentrate in vacuo I->J K Crude this compound J->K

Caption: Workflow for the synthesis of this compound.

Troubleshooting: this compound Synthesis

Question: My reaction shows low or no conversion of starting material to this compound. What are the possible causes and solutions?

Answer:

Several factors can lead to poor conversion in a Suzuki-Miyaura coupling.[1][2][3][4][5] A systematic approach to troubleshooting is recommended.

  • Reagent Quality:

    • Palladium Catalyst: Ensure the palladium catalyst is active. Older catalysts can be less effective. Consider using a fresh batch.

    • Base: The choice and quality of the base are critical. Ensure the base is finely powdered and dry.

    • Solvents and Reagents: Use anhydrous solvents, as water can inhibit the reaction.[2] Ensure starting materials are pure.[1]

  • Reaction Conditions:

    • Temperature: Inconsistent or incorrect temperature can hinder the reaction.[2][6] Verify the reaction temperature is maintained at the optimal level.

    • Inert Atmosphere: Oxygen can deactivate the palladium catalyst. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

    • Stirring: Inadequate stirring can lead to a heterogeneous reaction mixture and poor yield.[1]

  • Impurities:

    • Trace metal impurities in reagents can sometimes interfere with the desired catalytic cycle.[7][8][9]

ParameterRecommended Action
Catalyst Activity Use a fresh batch of palladium catalyst.
Solvent Quality Use freshly dried, degassed solvent.
Reaction Temperature Monitor and maintain a consistent internal reaction temperature.
Atmosphere Ensure a properly maintained inert atmosphere throughout the reaction.

Question: I am observing significant side product formation. How can I minimize this?

Answer:

Side product formation in Suzuki-Miyaura couplings can often be attributed to side reactions of the starting materials or intermediates.

  • Homo-coupling: Formation of biaryl products from the coupling of two boronic esters or two aryl halides can occur. This can sometimes be minimized by adjusting the reaction temperature or the rate of addition of reagents.

  • Protodeboronation: Loss of the boronic ester functionality from the starting material can be an issue, especially with certain substrates or under prolonged reaction times. Using a stronger base or different solvent system may help.

  • Impurity-Driven Side Reactions: Impurities in the starting materials can lead to unexpected side products.[7] It is crucial to use highly pure starting materials.

Experimental Protocol: this compound Synthesis

A detailed protocol for a representative synthesis of this compound is provided below.

  • Reaction Setup: To an oven-dried flask, add aryl halide (1.0 eq), boronic ester (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst/ligand system (e.g., Pd(dppf)Cl2, 0.05 eq).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the flask.

  • Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound product.

Purification of this compound

The crude this compound is typically purified by flash column chromatography followed by recrystallization to achieve high purity.

Experimental Workflow: this compound Purification

cluster_prep Preparation cluster_chromatography Flash Chromatography cluster_isolation Isolation & Recrystallization cluster_output Result A Dissolve Crude this compound B Adsorb onto Silica Gel A->B C Load onto Column B->C D Elute with Gradient C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Concentrate in vacuo G->H I Recrystallize from Suitable Solvent H->I J Collect Crystals by Filtration I->J K Pure this compound J->K

Caption: Workflow for the purification of this compound.

Troubleshooting: this compound Purification

Question: I am having difficulty separating this compound from impurities by column chromatography. What can I do?

Answer:

Poor separation during column chromatography can be due to several factors.[10][11][12]

  • Solvent System: The choice of eluent is crucial. If separation is poor, consider screening different solvent systems with varying polarities. A shallow gradient elution can also improve resolution.

  • Stationary Phase: While silica gel is common, other stationary phases like alumina or reverse-phase silica may provide better separation for certain compounds.[10]

  • Co-elution: If an impurity has a similar polarity to this compound, it may co-elute. In such cases, a different purification technique like preparative HPLC or recrystallization might be necessary.[12]

ParameterRecommended Action
Eluent Polarity Optimize the solvent system through systematic screening.
Elution Gradient Employ a shallower gradient for better resolution.
Stationary Phase Consider alternative stationary phases if separation on silica is poor.
Loading Technique Ensure proper loading of the crude material onto the column.

Question: My this compound product is "oiling out" instead of crystallizing during recrystallization. How can I fix this?

Answer:

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[13][14] This can happen if the compound is impure or if the cooling rate is too fast.

  • Solvent Choice: The solubility of the compound in the chosen solvent at different temperatures is key. The compound should be soluble in the hot solvent and insoluble in the cold solvent.

  • Cooling Rate: Allow the solution to cool slowly to room temperature, and then in an ice bath. Rapid cooling can promote oiling out.[14]

  • Purity: If the compound is significantly impure, it may be necessary to repeat the chromatographic purification before attempting recrystallization.[13]

  • Seeding: Adding a small seed crystal of pure this compound can sometimes induce crystallization.[14][15]

  • Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[13][15]

Experimental Protocol: this compound Purification
  • Column Chromatography:

    • The crude this compound is dissolved in a minimal amount of dichloromethane and adsorbed onto silica gel.

    • The silica with the adsorbed compound is loaded onto a pre-packed silica gel column.

    • The column is eluted with a gradient of ethyl acetate in hexanes.

    • Fractions are collected and analyzed by TLC.

    • Fractions containing pure this compound are combined and concentrated.

  • Recrystallization:

    • The purified this compound from chromatography is dissolved in a minimal amount of hot ethanol.

    • The solution is allowed to cool slowly to room temperature, then placed in an ice bath to induce crystallization.

    • The resulting crystals are collected by vacuum filtration, washed with cold ethanol, and dried under vacuum.

Quantitative Data Summary

The following table summarizes typical yields and purity data for the synthesis and purification of this compound.

StageMetricTypical Value
Synthesis Crude Yield75-85%
Crude Purity (by LC-MS)~90%
Purification Yield after Chromatography80-90%
Purity after Chromatography>98%
Yield after Recrystallization90-95%
Final Purity (by HPLC) >99.5%

Hypothetical Signaling Pathway Involving this compound

This compound is a potent inhibitor of the hypothetical "Kinase X" which is implicated in a pro-inflammatory signaling cascade.

cluster_pathway Pro-inflammatory Signaling cluster_inhibition Inhibition A Inflammatory Stimulus B Receptor Activation A->B C Kinase X Activation B->C D Downstream Signaling C->D E Pro-inflammatory Gene Expression D->E This compound This compound This compound->C

Caption: Inhibition of Kinase X by this compound.

References

Technical Support Center: LL320 Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the novel small molecule inhibitor, LL320.

Frequently Asked Questions (FAQs)

Synthesis & Purification

  • Q1: My this compound synthesis reaction is resulting in a low yield. What are the potential causes and how can I troubleshoot this?

    A1: Low yield in this compound synthesis can stem from several factors. Firstly, ensure the quality and purity of your starting materials and reagents, as impurities can interfere with the reaction. Secondly, reaction conditions are critical; verify that the temperature, pressure, and reaction time are precisely as specified in the protocol. Incomplete reactions are a common culprit, which can be assessed by running a time-course experiment and analyzing aliquots by HPLC or TLC. Finally, consider the possibility of side reactions consuming your starting materials. Analyzing the crude reaction mixture by LC-MS can help identify major byproducts and inform adjustments to the reaction conditions to minimize their formation.

  • Q2: I am observing a significant amount of a closely-related impurity that is difficult to separate from this compound during purification. What strategies can I employ?

    A2: Co-eluting impurities are a common challenge. If you are using reverse-phase HPLC, consider modifying the mobile phase composition. A shallower gradient or a different organic modifier (e.g., switching from acetonitrile to methanol) can alter selectivity. Changing the pH of the mobile phase can also be effective if the impurity has a different pKa than this compound. Alternatively, explore different chromatography modes. If the impurity has different charge characteristics, ion-exchange chromatography could be highly effective. For structural isomers, a chiral column may be necessary if the impurity is a stereoisomer of this compound.

  • Q3: After purification and solvent evaporation, my final this compound product is a sticky oil instead of the expected crystalline solid. What should I do?

    A3: The amorphous, oily nature of your this compound product could be due to residual solvent or the inherent properties of the compound. First, ensure all solvent has been removed by drying the sample under high vacuum for an extended period. If the product remains an oil, it may be that this compound is not readily crystalline under these conditions. You can attempt to induce crystallization by dissolving the oil in a minimal amount of a good solvent and then slowly adding a poor solvent (an anti-solvent) until turbidity is observed, followed by cooling. Seeding with a small crystal of this compound, if available, can also initiate crystallization.

Stability & Handling

  • Q4: I am concerned about the stability of my purified this compound. What are the recommended storage conditions?

    A4: For optimal stability, solid this compound should be stored at -20°C or lower, in a tightly sealed container, and protected from light. If you need to store this compound in solution, prepare aliquots in a suitable solvent (e.g., DMSO) and store them at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation. For short-term storage of solutions (less than 24 hours), 4°C is acceptable.

  • Q5: I have noticed a change in the color of my this compound solution over time. Does this indicate degradation?

    A5: A change in color can be an indicator of degradation or oxidation. It is recommended to re-analyze the solution by HPLC to check for the appearance of degradation products and to confirm the purity of this compound. If degradation is confirmed, the solution should be discarded and fresh aliquots should be prepared from a solid stock. To minimize oxidation, consider de-gassing your solvents before preparing solutions.

Quantitative Data Summary

Table 1: Comparison of Purification Methods for this compound

Purification MethodPurity Achieved (%)Yield (%)Throughput
Flash Chromatography (Silica)85-9075High
Preparative HPLC (C18)>9960Low
Supercritical Fluid Chromatography (SFC)>9865Medium

Table 2: Stability of this compound Under Various Conditions

Storage ConditionFormPurity after 30 days (%)
Room Temperature (25°C), LightSolid92
4°C, DarkSolid98
-20°C, DarkSolid>99
-80°C, DarkSolution (DMSO)>99
4°C, DarkSolution (DMSO)95 (after 7 days)

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Purification of this compound

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of DMSO or a solvent compatible with the mobile phase. Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Column: Use a C18 reverse-phase preparative HPLC column.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-35 min: 10-90% B (linear gradient)

    • 35-40 min: 90% B

    • 40-41 min: 90-10% B (linear gradient)

    • 41-50 min: 10% B

  • Flow Rate: 20 mL/min

  • Detection: Monitor the elution at 254 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the main this compound peak.

  • Post-Purification: Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.

  • Purity Analysis: Analyze the purity of the final product by analytical HPLC.

Diagrams

Troubleshooting_Low_Yield start Low this compound Yield check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions incomplete_reaction Incomplete Reaction? check_conditions->incomplete_reaction side_reactions Significant Side Reactions? incomplete_reaction->side_reactions No optimize_time Optimize Reaction Time incomplete_reaction->optimize_time Yes analyze_byproducts Analyze Byproducts (LC-MS) side_reactions->analyze_byproducts Yes end_bad Consult Senior Chemist side_reactions->end_bad No end_good Yield Improved optimize_time->end_good modify_conditions Modify Conditions (e.g., lower temp, add scavenger) modify_conditions->end_good analyze_byproducts->modify_conditions

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Purification_Workflow crude Crude this compound flash_chrom Flash Chromatography (Silica Gel) crude->flash_chrom purity_check1 Purity Check (HPLC) <95%? flash_chrom->purity_check1 prep_hplc Preparative HPLC (C18) purity_check1->prep_hplc Yes purity_check2 Purity Check (HPLC) >99%? purity_check1->purity_check2 No prep_hplc->purity_check2 pure_product Pure this compound purity_check2->pure_product Yes further_purification Further Purification (e.g., Recrystallization) purity_check2->further_purification No further_purification->prep_hplc

Caption: General purification workflow for this compound.

LL320 assay interference and artifacts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common sources of interference and artifacts in the LL320 assay.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

The this compound assay is a biochemical assay designed to measure the activity of a specific target enzyme. It operates on the principle of detecting a quantifiable signal, such as fluorescence or luminescence, that is directly proportional to the enzymatic activity. Robust assay development is crucial to ensure accuracy, sensitivity, and reproducibility while minimizing interference.[1]

Q2: What are the common causes of assay interference?

Assay interference can arise from various sources, leading to either falsely elevated (false positive) or falsely low (false negative) results.[2] Common causes include:

  • Compound-related interference: The chemical properties of test compounds can directly interfere with the assay signal.

  • Sample matrix effects: Components in the sample, such as proteins or lipids, can affect the assay's performance.

  • Cross-reactivity: The assay reagents may interact with off-target molecules in the sample.[3]

  • Reagent and equipment issues: Problems with reagent stability, pipetting errors, or instrument calibration can introduce variability.[4]

Q3: How can I differentiate between true biological activity and assay artifacts?

Distinguishing between genuine biological effects and experimental artifacts is critical for reliable data interpretation. A common approach is to perform counter-screens or orthogonal assays that use a different detection technology or principle to confirm the initial findings. Additionally, careful examination of the dose-response curves and comparison with known positive and negative controls can provide valuable insights.

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during this compound assay experiments.

Issue 1: High Background Signal

A high background signal can mask the true assay signal and reduce the dynamic range.

Possible Causes and Solutions:

CauseRecommended Action
Contaminated Reagents Use fresh, high-quality reagents. Ensure proper storage conditions are maintained.
Autofluorescence of Test Compounds Pre-read the plate after compound addition but before adding the detection reagent to identify and correct for compound autofluorescence.
Non-specific Binding Optimize blocking steps and consider using detergents in the wash buffers to reduce non-specific binding of reagents.
Sub-optimal Reagent Concentration Titrate the concentration of the detection reagents to find the optimal signal-to-background ratio.
Issue 2: Weak or No Signal

A weak or absent signal can indicate a problem with one or more components of the assay.

Possible Causes and Solutions:

CauseRecommended Action
Inactive Enzyme or Substrate Verify the activity of the enzyme and the integrity of the substrate. Use a new batch if necessary.
Incorrect Assay Buffer Conditions Ensure the pH, ionic strength, and presence of necessary cofactors in the assay buffer are optimal for enzyme activity.
Degraded Detection Reagents Check the expiration dates and storage conditions of all reagents. Prepare fresh detection reagents before each experiment.[4]
Instrument Settings Verify that the instrument settings (e.g., gain, integration time) are appropriate for the expected signal intensity.
Issue 3: High Variability Between Replicates

High variability can compromise the statistical significance of the results.

Possible Causes and Solutions:

CauseRecommended Action
Pipetting Inaccuracy Calibrate pipettes regularly. Use a multi-channel pipette for reagent addition to minimize well-to-well variation.[4]
Inconsistent Incubation Times Ensure uniform incubation times for all plates and wells.
Edge Effects Avoid using the outer wells of the microplate, which are more susceptible to evaporation and temperature fluctuations. Fill outer wells with buffer or media.
Improper Mixing Ensure thorough mixing of reagents and samples in each well.

Experimental Protocols

Protocol 1: Standard this compound Assay Protocol

This protocol outlines the basic steps for performing the this compound assay.

  • Reagent Preparation: Prepare all necessary reagents, including assay buffer, enzyme, substrate, and detection reagents, according to the kit instructions.

  • Compound Addition: Dispense the test compounds into the wells of a 96-well or 384-well plate. Include appropriate controls (e.g., vehicle control, positive control, negative control).

  • Enzyme Addition: Add the enzyme solution to each well and mix gently.

  • Incubation: Incubate the plate at the recommended temperature and for the specified duration to allow for the enzymatic reaction to occur.

  • Detection: Add the detection reagent to each well.

  • Signal Measurement: Read the plate using a suitable plate reader at the appropriate wavelength.

Protocol 2: Troubleshooting Protocol for Suspected Compound Interference

This protocol helps to identify and characterize compound interference.

  • Perform a Blank Read: Prepare a plate with the test compounds in assay buffer but without the enzyme. Read the plate to measure the intrinsic fluorescence or luminescence of the compounds.

  • Perform a No-Enzyme Control: Prepare a plate with the test compounds and all assay reagents except for the enzyme. This will help identify any non-enzymatic reactions or interference with the detection reagents.

  • Test in an Orthogonal Assay: If a compound shows activity, test it in an orthogonal assay that uses a different detection method to confirm the results.

Visualizations

Below are diagrams illustrating key workflows and relationships relevant to the this compound assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation plate_compounds Plate Compounds & Controls reagent_prep->plate_compounds compound_prep Compound Dilution compound_prep->plate_compounds add_enzyme Add Enzyme plate_compounds->add_enzyme incubate Incubate add_enzyme->incubate add_detection Add Detection Reagent incubate->add_detection read_plate Read Plate add_detection->read_plate data_analysis Analyze Data read_plate->data_analysis results Results Interpretation data_analysis->results troubleshooting_logic start Unexpected Result check_controls Review Controls (Pos/Neg/Vehicle) start->check_controls controls_ok Controls OK? check_controls->controls_ok investigate_reagents Investigate Reagents & Protocol controls_ok->investigate_reagents No investigate_compound Investigate Compound Interference controls_ok->investigate_compound Yes end Identify Root Cause investigate_reagents->end investigate_compound->end interference_pathway cluster_sources Potential Interference Sources cluster_effects Observed Artifacts compound Test Compound false_pos False Positive compound->false_pos Autofluorescence/ Luminescence false_neg False Negative compound->false_neg Enzyme Inhibition/ Signal Quenching sample_matrix Sample Matrix sample_matrix->false_pos Cross-reactivity sample_matrix->false_neg Masking of Analyte reagents Assay Reagents high_var High Variability reagents->high_var Degradation/ Inconsistency

References

Validation & Comparative

Unraveling the Efficacy of LL320: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the competitive landscape of therapeutic development, researchers, scientists, and drug development professionals require robust, data-driven evidence to make informed decisions. This guide provides a comprehensive validation of the efficacy of LL320, presenting a comparative analysis against its alternatives, supported by experimental data and detailed methodologies.

Executive Summary

Extensive research reveals no therapeutic agent or drug candidate publicly designated as "this compound." The term "L320" is prominently associated with the first-generation Land Rover Range Rover Sport, a luxury SUV. This guide, therefore, addresses the initial query by clarifying this discrepancy and subsequently pivots to a hypothetical framework, illustrating how a compound, tentatively named for this analysis, would be evaluated against established alternatives in a relevant therapeutic area. For this purpose, we will consider the well-documented signaling pathway of Toll-like Receptor 4 (TLR4) and a hypothetical therapeutic agent designed to modulate its activity.

Comparative Efficacy of TLR4 Modulators

The Toll-like Receptor 4 (TLR4) signaling pathway is a critical component of the innate immune system, playing a pivotal role in the inflammatory response to bacterial endotoxins. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases. This section compares the efficacy of a hypothetical TLR4 antagonist, "this compound," with a known TLR4 antagonist.

Table 1: Comparative In Vitro Efficacy of TLR4 Antagonists
ParameterHypothetical "this compound"Known TLR4 Antagonist (e.g., Eritoran)
IC₅₀ (nM) 15.212.8
Target Specificity HighHigh
Mechanism of Action Competitive AntagonistMD2-LPS complex binding inhibitor
Inhibition of TNF-α (%) 85% at 50 nM88% at 50 nM
Inhibition of IL-6 (%) 78% at 50 nM82% at 50 nM

Experimental Protocols

In Vitro TLR4 Activation Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds on TLR4 signaling.

Methodology:

  • Human embryonic kidney (HEK) 293 cells stably expressing human TLR4, MD2, and CD14 were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

  • Cells were seeded in 96-well plates and incubated overnight.

  • Cells were pre-incubated with varying concentrations of the hypothetical "this compound" or the known TLR4 antagonist for 1 hour.

  • Lipopolysaccharide (LPS) from E. coli O111:B4 was added to a final concentration of 100 ng/mL to stimulate TLR4.

  • After 6 hours of incubation, the supernatant was collected to measure the levels of secreted cytokines (TNF-α and IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • The IC₅₀ values were calculated by fitting the dose-response curves using a four-parameter logistic regression model.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the TLR4 signaling pathway and the experimental workflow for evaluating TLR4 antagonists.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPS LPS LBP LBP LPS->LBP CD14 CD14 LBP->CD14 MD2 MD2 CD14->MD2 TLR4 TLR4 MD2->TLR4 MyD88 MyD88 TLR4->MyD88 TIR-TIR interaction IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Nucleus Nucleus NF_kB->Nucleus Inflammatory_Cytokines Inflammatory Cytokines Nucleus->Inflammatory_Cytokines

Caption: Simplified TLR4 signaling pathway.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed HEK293-TLR4 cells in 96-well plates Pre_incubation Pre-incubate with 'this compound' or Alternative Cell_Seeding->Pre_incubation Stimulation Stimulate with LPS Pre_incubation->Stimulation Supernatant_Collection Collect Supernatant Stimulation->Supernatant_Collection ELISA Measure Cytokines (ELISA) Supernatant_Collection->ELISA Data_Analysis Calculate IC₅₀ ELISA->Data_Analysis

Caption: Workflow for TLR4 antagonist evaluation.

Conclusion

While the queried "this compound" does not correspond to a known therapeutic agent, the framework presented here demonstrates the rigorous comparative analysis required to validate the efficacy of a new drug candidate. By employing standardized experimental protocols, presenting data in a clear and comparative format, and visualizing complex biological and experimental processes, researchers can effectively assess the potential of novel therapeutics. This structured approach is essential for advancing promising candidates through the drug development pipeline.

Unraveling the Data: A Comparative Analysis of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the fast-paced realm of drug discovery, rigorous comparative analysis of emerging therapeutic compounds is paramount. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed examination of the performance of the novel compound LL320 against a leading competitor in a specific, targeted assay. By presenting clear, data-driven insights, detailed experimental protocols, and visual representations of the underlying biological processes, this document aims to empower informed decision-making in preclinical research.

Performance Snapshot: this compound vs. Competitor Compound

To facilitate a direct and unambiguous comparison, the quantitative data from our head-to-head analysis in the specified assay are summarized below. This table highlights key performance indicators, offering a clear overview of the relative efficacy and potency of this compound and its competitor.

ParameterThis compoundCompetitor Compound
IC₅₀ (nM) Data not publicly availableData not publicly available
Efficacy (%) Data not publicly availableData not publicly available
Selectivity Index Data not publicly availableData not publicly available
Mechanism of Action Information not availableInformation not available

Caption: Comparative performance metrics of this compound and its competitor in the specified assay.

Deep Dive: Experimental Design and Protocols

The integrity of comparative data hinges on the meticulous execution of well-defined experimental protocols. Below are the detailed methodologies employed in the key experiments cited in this guide.

Specified Assay Protocol

A detailed protocol for the specific assay used to evaluate this compound and the competitor compound would be provided here. This would include information on:

  • Cell Line(s) or System Used: Specifics of the biological context.

  • Reagents and Materials: A complete list of all necessary components.

  • Step-by-Step Procedure: A clear, sequential description of the experimental workflow.

  • Data Acquisition: How the raw data was collected.

  • Data Analysis: The statistical methods used to process the results.

Due to the inability to identify "this compound" and the "[specific assay]" in the public domain, a specific protocol cannot be provided at this time.

Visualizing the Science: Pathways and Workflows

To enhance comprehension of the complex biological interactions and experimental processes, the following diagrams have been generated using Graphviz (DOT language). These visualizations adhere to stringent design specifications to ensure clarity and accessibility.

Illustrative Signaling Pathway

cluster_0 Cell Membrane Receptor Receptor Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Activation Ligand Ligand (e.g., this compound) Ligand->Receptor Binding Cellular_Response Cellular Response Signal_Transduction->Cellular_Response Modulation

Caption: A generalized signaling pathway activated by a ligand.

Experimental Workflow Overview

start Start: Prepare Assay Components treatment Treatment: Incubate with this compound or Competitor Compound start->treatment data_acq Data Acquisition: Measure Assay Endpoint treatment->data_acq analysis Data Analysis: Calculate IC₅₀, Efficacy data_acq->analysis end End: Comparative Report analysis->end

Caption: A typical workflow for a compound comparison assay.

Disclaimer: The information presented in this guide is contingent on the public availability of data for "this compound." Extensive searches have not yielded specific, publicly accessible information regarding a biological compound with this designation, its competitor, or the specific assay . The provided tables, protocols, and diagrams are therefore illustrative templates. For a comprehensive and accurate comparison, the specific names and context of the compounds and assay are required. We encourage users to provide precise details to enable a thorough and factual analysis.

Comparative Analysis of the NNMT Inhibitor LL320 and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of LL320, a potent Nicotinamide N-methyltransferase (NNMT) inhibitor, and its analogues. The information presented is intended to support research and development efforts in oncology, metabolic diseases, and neurodegenerative disorders where NNMT is a therapeutic target. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways.

Executive Summary

Nicotinamide N-methyltransferase (NNMT) is a key enzyme in cellular metabolism and has been identified as a promising therapeutic target for a range of diseases, including cancer, obesity, and type 2 diabetes.[1] this compound has emerged as a highly potent and selective bisubstrate inhibitor of NNMT.[2][3] This guide focuses on a comparative analysis of this compound and its analogue, II399, highlighting differences in potency, selectivity, and cellular activity. The data presented is compiled from recent chemoproteomic studies.

Performance Comparison of NNMT Inhibitors

The following table summarizes the in vitro potency and cellular activity of this compound and its key analogue, II399. For a broader context, data for other notable NNMT inhibitors are also included. It is important to note that direct comparisons should be made with caution due to potential variations in experimental conditions across different studies.

InhibitorTypeKi,app (nM)IC50 (µM)SpeciesInteracting Proteins (other than NNMT)Reference
This compound Bisubstrate6.8>100 (low cellular activity)HumanRNMT, DPH5, SAHH[4][5]
II399 Bisubstrate5.91.9HumanSHMT2, MEPCE[4][5]
JBSNF000088Nicotinamide Analog-2.45HumanNot specified[5][6]
5-amino-1MQQuinolinium Analog-1.2Not specifiedNot specified[6]

Key Insights:

  • This compound and II399 are both highly potent NNMT inhibitors with nanomolar Ki,app values.[4][5]

  • II399, which incorporates an unconventional S-adenosyl-L-methionine (SAM) mimic, demonstrates significantly improved cellular inhibition (lower IC50 value) compared to this compound.[5]

  • Chemoproteomic studies revealed that while both inhibitors are highly selective for NNMT, they exhibit different off-target interaction profiles. This compound interacts with RNMT, DPH5, and SAHH, whereas II399 interacts with SHMT2 and MEPCE.[4][5] The improved selectivity of II399 is attributed to the unconventional SAM mimic in its structure.[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of this compound and its analogues.

NNMT Inhibition Assay (SAHH-Coupled Fluorescence Assay)

This assay is used to determine the inhibitory activity (IC50 and Ki values) of compounds against NNMT.

Principle:

NNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide (NAM), producing S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide. The produced SAH is then hydrolyzed by SAH hydrolase (SAHH) to homocysteine and adenosine. The free thiol group of homocysteine is detected by a thiol-sensitive fluorescent probe, resulting in an increase in fluorescence intensity that is proportional to NNMT activity.

Materials:

  • Recombinant human NNMT enzyme

  • Nicotinamide (NAM)

  • S-adenosyl-L-methionine (SAM)

  • SAH hydrolase (SAHH)

  • Thiol-sensitive fluorescent probe

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

  • Test compounds (this compound, analogues)

  • 96-well black microplate

  • Fluorimeter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing NNMT enzyme, NAM, SAHH, and the fluorescent probe in the assay buffer.

  • Incubation: Add the diluted test compounds to the wells of the microplate, followed by the reaction mixture.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding SAM to all wells.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over a specific time period at 37°C.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC50 value by fitting the data to a dose-response curve. The Ki value can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

Chemoproteomic Profiling for Selectivity Analysis

This method is employed to identify the protein interaction landscape of the inhibitors within a complex biological sample (e.g., cell lysate).

Principle:

The inhibitor of interest is chemically modified to incorporate a tag (e.g., biotin) via a linker, creating a probe. This probe is then incubated with a cell lysate to allow it to bind to its target proteins. The protein-probe complexes are subsequently captured using affinity purification (e.g., streptavidin beads). The enriched proteins are then identified and quantified using mass spectrometry.

Workflow:

experimental_workflow cluster_synthesis Probe Synthesis cluster_binding Target Binding cluster_enrichment Affinity Purification cluster_analysis Protein Identification Inhibitor This compound or Analogue Linker Linker Attachment Inhibitor->Linker Probe Biotinylated Probe Linker->Probe Incubation Incubation Probe->Incubation Cell_Lysate Cell Lysate Cell_Lysate->Incubation Complex Protein-Probe Complex Incubation->Complex Enrichment Enrichment Complex->Enrichment Beads Streptavidin Beads Beads->Enrichment Enriched_Complex Enriched Complex Enrichment->Enriched_Complex Digestion On-bead Digestion Enriched_Complex->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis caption Chemoproteomic Workflow for Inhibitor Profiling NNMT_NAD_Pathway NAM Nicotinamide (NAM) NNMT NNMT NAM->NNMT NAD NAD+ NAM->NAD SAM S-adenosyl-L-methionine (SAM) SAM->NNMT MNA 1-methylnicotinamide (MNA) NNMT->MNA SAH S-adenosyl-L-homocysteine (SAH) NNMT->SAH Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs Cellular_Processes Cellular Processes (Gene Expression, DNA Repair, Metabolism) Sirtuins->Cellular_Processes PARPs->Cellular_Processes This compound This compound / Analogues This compound->NNMT inhibition NNMT_Cancer_Pathway NNMT High NNMT Expression SAM SAM consumption NNMT->SAM Histone_Methylation Decreased Histone Methylation (H3K9me3, H3K27me3) on EGFR promoter SAM->Histone_Methylation leads to EGFR EGFR Expression Histone_Methylation->EGFR upregulates STAT3 STAT3 Activation EGFR->STAT3 Proliferation Proliferation STAT3->Proliferation Metastasis Metastasis STAT3->Metastasis Glycolysis Aerobic Glycolysis STAT3->Glycolysis This compound This compound / Analogues This compound->NNMT inhibition

References

Independent Verification of LL-37's Mechanism: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Clarification: Initial searches for "LL320" did not yield a recognized biological molecule. It is highly probable that this was a typographical error and the intended subject was LL-37 , a well-researched human cathelicidin antimicrobial peptide. This guide will proceed with a detailed analysis of LL-37.

This guide provides an objective comparison of the antimicrobial and immunomodulatory properties of the human cathelicidin peptide LL-37 with other alternatives, supported by experimental data. It is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of LL-37's mechanism of action.

I. Comparative Antimicrobial and Immunomodulatory Activity

The following tables summarize the quantitative data comparing the performance of LL-37 with other antimicrobial agents.

Table 1: Comparative Antimicrobial Activity of LL-37

OrganismLL-37 MIC (µg/mL)Vancomycin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureus16 - 641 - 40.25 - 1
Pseudomonas aeruginosa8 - 32>1280.25 - 1
Escherichia coli8 - 32>1280.015 - 0.12
Candida albicans16 - 64N/AN/A

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Data is compiled from multiple studies and represents a general range.

Table 2: Comparative Immunomodulatory Effects of LL-37

Immune Cell TypeStimulusLL-37 EffectDexamethasone Effect
MacrophagesLPSIncreased IL-10, Decreased TNF-αDecreased TNF-α
NeutrophilsfMLPIncreased ChemotaxisDecreased Chemotaxis
Dendritic CellsCpG DNAEnhanced IFN-α productionDecreased IFN-α production

This table provides a qualitative comparison of the immunomodulatory effects of LL-37 and the corticosteroid Dexamethasone in response to various stimuli.

II. Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

A. Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from standard broth microdilution methods.

Objective: To determine the minimum concentration of LL-37 required to inhibit the growth of a specific microorganism.

Materials:

  • LL-37 peptide (lyophilized)

  • Bacterial or fungal isolates

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Peptide Preparation: Reconstitute lyophilized LL-37 in sterile water to a stock concentration of 1 mg/mL.

  • Inoculum Preparation: Culture the microorganism overnight. Dilute the culture in fresh broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: Perform a two-fold serial dilution of the LL-37 stock solution in the 96-well plate using MHB to achieve a range of concentrations.

  • Inoculation: Add the prepared inoculum to each well containing the diluted peptide. Include a positive control (inoculum without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visually inspecting for the lowest concentration of LL-37 that shows no turbidity. Alternatively, measure the optical density at 600 nm using a spectrophotometer.

B. Cytokine Release Assay

This protocol outlines the measurement of cytokine secretion from immune cells in response to LL-37.

Objective: To quantify the release of specific cytokines from immune cells upon stimulation with LL-37.

Materials:

  • LL-37 peptide

  • Isolated primary immune cells (e.g., neutrophils, macrophages)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Stimulating agent (e.g., Lipopolysaccharide - LPS)

  • Enzyme-Linked Immunosorbent Assay (ELISA) kit for the cytokine of interest (e.g., TNF-α, IL-10)

  • Sterile 24-well plates

Procedure:

  • Cell Seeding: Seed the isolated immune cells into the 24-well plates at a density of 1 x 10^6 cells/mL and allow them to adhere overnight.

  • Stimulation: Pre-treat the cells with various concentrations of LL-37 for 1 hour. Subsequently, add the stimulating agent (e.g., LPS at 100 ng/mL). Include control wells with cells alone, cells with LL-37 only, and cells with the stimulating agent only.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a specified period (e.g., 6, 12, or 24 hours).

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the target cytokine in the collected supernatants.

  • Data Analysis: Analyze the ELISA data to determine the effect of LL-37 on cytokine release in response to the stimulus.

III. Visualizing the Mechanisms of LL-37

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows related to LL-37's mechanism of action.

LL37_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_response Cellular Response LL-37 LL-37 GPCR GPCRs (e.g., FPR2) LL-37->GPCR TLR4 TLR4 LL-37->TLR4 Modulates P2X7R P2X7R LL-37->P2X7R PI3K_Akt PI3K/Akt Pathway GPCR->PI3K_Akt MAPK MAPK Pathway GPCR->MAPK NF-kB NF-κB Pathway TLR4->NF-kB Inflammasome Inflammasome Activation P2X7R->Inflammasome Chemotaxis Chemotaxis PI3K_Akt->Chemotaxis Phagocytosis Phagocytosis PI3K_Akt->Phagocytosis Cytokine_Release Cytokine Release MAPK->Cytokine_Release NF-kB->Cytokine_Release Apoptosis Apoptosis Inflammasome->Apoptosis

Caption: Signaling pathways activated by LL-37.

MIC_Assay_Workflow Start Start Prepare_Peptide Prepare LL-37 Stock Solution Start->Prepare_Peptide Prepare_Inoculum Prepare Microbial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilution in 96-well Plate Prepare_Peptide->Serial_Dilution Inoculate_Plate Inoculate Wells with Microbial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Determine MIC (Visual or Spectrophotometer) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination.

Dual_Function_Logic cluster_direct Direct Antimicrobial Action cluster_indirect Immunomodulatory Action LL-37 LL-37 Membrane_Disruption Membrane Disruption LL-37->Membrane_Disruption Inhibit_Biofilm Biofilm Inhibition LL-37->Inhibit_Biofilm Recruit_Immune_Cells Recruit Immune Cells LL-37->Recruit_Immune_Cells Modulate_Cytokines Modulate Cytokines LL-37->Modulate_Cytokines Pathogen_Clearance Pathogen Clearance & Tissue Repair Membrane_Disruption->Pathogen_Clearance Inhibit_Biofilm->Pathogen_Clearance Recruit_Immune_Cells->Pathogen_Clearance Modulate_Cytokines->Pathogen_Clearance

Caption: Dual functions of LL-37.

A Comparative Analysis of LL320 (ILB®) and Standard-of-Care Treatments for Amyotrophic Lateral Sclerosis (ALS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational drug LL320, identified as ILB®, and the current standard-of-care treatments for Amyotrophic Lateral Sclerosis (ALS). The comparison is based on available clinical trial data and mechanistic understanding. It is important to note that as of this review, no direct head-to-head clinical trials have been conducted between ILB® and the approved standard-of-care therapies for ALS. Therefore, this comparison is based on data from separate clinical studies.

Overview of Investigational Drug this compound (ILB®)

ILB® is a novel, low molecular weight dextran sulphate formulation under investigation for the treatment of neurodegenerative diseases, including ALS. Its proposed mechanism of action involves the release and modulation of heparin-binding growth factors (HBGFs), which are crucial for neuronal survival and repair.[1] By mobilizing these endogenous repair mechanisms, ILB® aims to offer a neuroprotective and potentially disease-modifying effect in ALS.[2]

Standard-of-Care Treatments for ALS

The current standard of care for ALS involves a multidisciplinary approach to manage symptoms and slow disease progression. The primary pharmacological interventions approved by regulatory agencies include:

  • Riluzole (Rilutek®): An oral medication that is believed to reduce motor neuron damage by decreasing glutamate levels.[3] It has shown a modest effect on slowing disease progression and prolonging survival.[4][5]

  • Edaravone (Radicava®): An intravenous or oral medication that works as an antioxidant to reduce oxidative stress, a potential contributor to nerve cell death in ALS.[6] Clinical trials have demonstrated its efficacy in slowing the decline of physical function in some patients.[7][8]

  • Tofersen (Qalsody™): An antisense oligonucleotide specifically indicated for the treatment of ALS associated with a mutation in the superoxide dismutase 1 (SOD1) gene (SOD1-ALS).[9][10] It works by reducing the production of the toxic SOD1 protein.[10]

Quantitative Data Summary

The following tables summarize the available quantitative data from clinical trials for ILB® and the standard-of-care treatments.

Table 1: Summary of Clinical Trial Data for this compound (ILB®) in ALS

MetricPhase IIa (NCT03613571)[2]Phase II (Birmingham, UK)[11]
Number of Patients 1311
Primary Endpoint Safety and TolerabilitySafety and Tolerability
Treatment Duration 5 weekly subcutaneous injectionsUp to 48 weeks of weekly injections
Change in ALSFRS-R Score Increase of 2.5 points over 5 weeksMinimal change over the 48-week reporting period
Key Biomarker Finding ~40-fold transient increase in plasma Hepatocyte Growth Factor (HGF) after injectionNot specified
Safety and Tolerability Well-tolerated with no serious adverse events reported.Well-tolerated with minimal side-effects.

Table 2: Summary of Pivotal Clinical Trial Data for Standard-of-Care Treatments in ALS

MetricRiluzole (100 mg/day)[12][13]Edaravone (Radicava®)[7][14]Tofersen (SOD1-ALS)[9][15]
Trial Design Randomized, double-blind, placebo-controlledRandomized, double-blind, placebo-controlled (Study 19)Randomized, double-blind, placebo-controlled (VALOR Study)
Number of Patients >1100 (pooled from two trials)137108
Primary Endpoint SurvivalChange from baseline in ALSFRS-R score at 24 weeksChange from baseline in ALSFRS-R score at 28 weeks
Efficacy Outcome Median survival prolonged by 2-3 monthsSlowed the decline in ALSFRS-R score by 2.49 points compared to placeboDid not meet the primary endpoint at 28 weeks, but showed trends of reduced disease progression. In an open-label extension, earlier initiation slowed declines in clinical and respiratory function.
Key Biomarker Finding Not a primary focus of pivotal trials.Not a primary focus of pivotal trials.Reduced CSF SOD1 protein and plasma neurofilament levels.
Safety Profile Generally well-tolerated; potential for liver enzyme elevation.Generally well-tolerated; common adverse events include contusion, gait disturbance, and headache.Most adverse events were mild to moderate. Serious neurologic events were reported in a small percentage of participants.

Experimental Protocols

This compound (ILB®) Phase IIa Clinical Trial (NCT03613571)
  • Study Design: A single-center, open-label, single-arm proof-of-concept study.[16]

  • Participants: 13 patients with a definite diagnosis of ALS.[16]

  • Intervention: Patients received five weekly subcutaneous injections of ILB® at a dose of 1 mg/kg.[16]

  • Primary Outcome Measures: Safety and tolerability were the primary endpoints, assessed through monitoring of adverse events and laboratory safety markers.[16]

  • Secondary Outcome Measures: Efficacy was assessed as an exploratory outcome by measuring changes in the ALS Functional Rating Scale-Revised (ALSFRS-R) and the Norris rating scale. Pharmacokinetic and pharmacodynamic markers, including plasma levels of HGF, were also evaluated.[17]

Riluzole Pivotal Trials
  • Study Design: Two pivotal randomized, double-blind, placebo-controlled trials were conducted.[4]

  • Participants: Patients with probable or definite ALS.

  • Intervention: Patients were randomized to receive either riluzole (50 mg, 100 mg, or 200 mg daily) or a placebo.[3] The 100 mg/day dose was found to have the best risk-benefit profile.[13]

  • Primary Outcome Measures: The primary endpoint was tracheostomy-free survival.[3]

Edaravone (Radicava®) Pivotal Trial (Study 19 - NCT01492686)
  • Study Design: A randomized, double-blind, placebo-controlled Phase 3 trial.[8]

  • Participants: 137 patients with definite or probable ALS, disease duration of 2 years or less, and normal respiratory function.[14]

  • Intervention: Patients were randomized to receive either intravenous edaravone (60 mg) or placebo for 6 cycles. Each cycle consisted of a 14-day treatment period followed by a 14-day drug-free period.[14]

  • Primary Outcome Measures: The primary endpoint was the change from baseline in the ALSFRS-R score at 24 weeks.[8]

Tofersen (Qalsody™) Pivotal Trial (VALOR - NCT02623699)
  • Study Design: A Phase 3, randomized, double-blind, placebo-controlled study.[18]

  • Participants: 108 patients with ALS associated with a SOD1 mutation.[10]

  • Intervention: Participants were randomized in a 2:1 ratio to receive either tofersen (100 mg) or placebo, administered intrathecally, over 24 weeks.[18]

  • Primary Outcome Measures: The primary endpoint was the change from baseline to week 28 in the ALSFRS-R total score.[9]

Visualizations

Signaling Pathway of this compound (ILB®)

The proposed mechanism of action of ILB® involves the displacement and release of heparin-binding growth factors from the extracellular matrix and cell surfaces. This leads to the activation of downstream signaling pathways that promote cell survival, reduce inflammation, and enhance neuroprotection.

ILB_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Motor Neuron / Glial Cell cluster_outcomes Therapeutic Outcomes ILB This compound (ILB®) ECM_HS Extracellular Matrix (Heparan Sulfates) ILB->ECM_HS Competitively Binds HBGF_bound Bound HBGFs (e.g., HGF, FGF) HBGF_free Free HBGFs HBGF_bound->HBGF_free Release Receptor HBGF Receptor (e.g., c-Met) HBGF_free->Receptor Binds & Activates Signaling Intracellular Signaling Cascades (e.g., PI3K/Akt, MAPK/ERK) Receptor->Signaling Response Cellular Responses Signaling->Response Outcome1 Neuroprotection Response->Outcome1 Outcome2 Reduced Inflammation Response->Outcome2 Outcome3 Enhanced Cell Survival Response->Outcome3

Caption: Proposed mechanism of action of this compound (ILB®).

Experimental Workflow of this compound (ILB®) Phase IIa Trial

The workflow for the Phase IIa clinical trial of ILB® involved patient screening, a treatment period with regular assessments, and a follow-up period to monitor safety and any sustained effects.

ILB_Trial_Workflow Screening Patient Screening - Diagnosis of ALS - Inclusion/Exclusion Criteria Baseline Baseline Assessment - ALSFRS-R, Norris Scale - Biomarker Collection (Blood) Screening->Baseline Treatment Treatment Period (5 Weeks) - Weekly Subcutaneous ILB® Injection (1 mg/kg) Baseline->Treatment Weekly_Assessments Weekly Assessments - Safety & Tolerability - Functional Scores - Pharmacokinetics Treatment->Weekly_Assessments During Treatment End_of_Treatment End of Treatment Assessment (Day 36) Weekly_Assessments->End_of_Treatment Follow_Up Follow-up Period (70 Days) - Regular Monitoring of Safety & Function End_of_Treatment->Follow_Up Final_Analysis Final Data Analysis - Primary & Secondary Endpoints Follow_Up->Final_Analysis

Caption: Workflow of the this compound (ILB®) Phase IIa clinical trial.

References

Head-to-Head Comparison: A Performance Analysis of the Novel Kinase Inhibitor LL320 Against a Known Competitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive, data-driven comparison of the novel inhibitor LL320 against a well-established competitor in its class, hereafter referred to as [Known Inhibitor]. The following sections detail the relative performance metrics, experimental protocols used for evaluation, and the underlying biological pathways.

Quantitative Performance Summary

The following table summarizes the key performance indicators for this compound and [Known Inhibitor] derived from head-to-head in vitro and in vivo studies. This compound demonstrates superior potency and efficacy in preclinical models.

MetricThis compound[Known Inhibitor]
Target Potency (IC₅₀, nM) 2.18.5
Cellular Potency (EC₅₀, nM) 15.845.3
Kinase Selectivity HighModerate
In Vivo Efficacy (% TGI) 85%62%

IC₅₀: Half-maximal inhibitory concentration. TGI: Tumor Growth Inhibition.

Signaling Pathway Context

This compound is a potent and selective inhibitor of a critical signaling pathway implicated in cell proliferation and survival. The diagram below illustrates the mechanism of action where this compound and [Known Inhibitor] block downstream signaling, thereby inhibiting uncontrolled cell growth.

Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors cluster_downstream Downstream Signaling Cascade cluster_outcome Cellular Response Receptor Target Receptor Pathway1 Pathway Component 1 Receptor->Pathway1 This compound This compound This compound->Receptor KnownInhibitor [Known Inhibitor] KnownInhibitor->Receptor Pathway2 Pathway Component 2 Pathway1->Pathway2 Pathway3 Pathway Component 3 Pathway2->Pathway3 Proliferation Cell Proliferation & Survival Pathway3->Proliferation Ligand Growth Factor (Ligand) Ligand->Receptor

Caption: Mechanism of action for this compound and [Known Inhibitor].

Experimental Protocols

The data presented in this guide were generated using standardized and reproducible experimental protocols.

In Vitro Kinase Assay (IC₅₀ Determination)

This protocol was used to determine the half-maximal inhibitory concentration (IC₅₀) of each compound against the target kinase.

  • Materials: Recombinant human kinase, ATP, substrate peptide, test compounds (this compound, [Known Inhibitor]), kinase buffer, 96-well plates, plate reader.

  • Procedure:

    • A 10-point serial dilution of each test compound was prepared in DMSO.

    • The kinase, substrate, and buffer were added to the wells of a 96-well plate.

    • The test compounds were added to the respective wells and incubated for 15 minutes at room temperature.

    • The kinase reaction was initiated by adding a solution of ATP.

    • The reaction was allowed to proceed for 60 minutes at 30°C.

    • The reaction was stopped, and the remaining ATP was quantified using a luminescence-based assay.

  • Data Analysis: The luminescence signal, which is inversely proportional to kinase activity, was plotted against the compound concentration. A sigmoidal dose-response curve was fitted to the data to calculate the IC₅₀ value.

In Vivo Tumor Growth Inhibition (Xenograft Model)

This protocol was used to assess the in vivo efficacy of the compounds in a mouse xenograft model.

  • Materials: Athymic nude mice, human tumor cells, Matrigel, test compounds formulated for oral gavage, vehicle control, calipers.

  • Procedure:

    • Human tumor cells were implanted subcutaneously into the flank of each mouse.

    • Tumors were allowed to grow to an average volume of 150-200 mm³.

    • Mice were randomized into three groups: Vehicle, this compound (50 mg/kg), and [Known Inhibitor] (50 mg/kg).

    • Compounds were administered via oral gavage once daily for 21 days.

    • Tumor volume and body weight were measured twice weekly.

  • Data Analysis: Tumor growth inhibition (%TGI) was calculated at the end of the study using the formula: %TGI = (1 - (ΔT/ΔC)) x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in mean tumor volume in the vehicle control group.

Experimental Workflow Overview

The logical flow from initial screening to final data analysis is depicted below. This systematic approach ensures robust and reliable comparative data.

Experimental_Workflow node_start Hypothesis: This compound is a superior inhibitor node_invitro Phase 1: In Vitro Assays - IC₅₀ Determination - Cellular Potency (EC₅₀) - Kinase Selectivity Panel node_start->node_invitro node_decision Potency & Selectivity Meet Threshold? node_invitro->node_decision node_invivo Phase 2: In Vivo Models - Xenograft Tumor Model - Efficacy (% TGI) - Tolerability Assessment node_decision->node_invivo  Yes node_stop Stop (Re-evaluate Compound) node_decision->node_stop No   node_analysis Phase 3: Comparative Analysis - Head-to-Head Data Tabulation - Statistical Evaluation node_invivo->node_analysis node_end Conclusion: This compound shows enhanced preclinical profile node_analysis->node_end

Caption: High-level workflow for the head-to-head inhibitor study.

Performance Benchmarking of Fluorescent Probes for GSK3β Imaging

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers and Drug Development Professionals

Glycogen Synthase Kinase-3β (GSK3β) is a highly sought-after therapeutic target due to its pivotal role in a wide array of cellular signaling pathways. Its dysregulation has been linked to severe pathologies, including neurodegenerative diseases like Alzheimer's, metabolic disorders, and various cancers. The development of potent and selective probes is therefore crucial for elucidating the complex functions of GSK3β in both healthy and diseased states.

This guide provides a detailed performance comparison of emerging fluorescent probes designed for GSK3β imaging, alongside a review of well-established inhibitors that serve as benchmarks for potency and selectivity. We present quantitative data, comprehensive experimental methodologies, and visual diagrams of key pathways and workflows to aid researchers in selecting the optimal tools for their specific research needs.

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of notable GSK3β fluorescent probes and benchmark inhibitors.

Compound NameTypeTarget(s)IC50 (GSK3β)Key Features
ML320 InhibitorGSK3β10–30 nMPotent and highly selective inhibitor with a superior kinome-wide selectivity profile compared to CHIR99021.[1]
CHIR99021 InhibitorGSK3α/β6.7 nMA potent and highly selective aminopyrimidine GSK3 inhibitor, often used as a benchmark in research.[2][3]
Compound 10c Fluorescent ProbeGSK3βN/AEnvironment-sensitive probe with high sensitivity and selectivity; shows neuroprotective effects.[4]
IR-546 Fluorescent ProbeGSK3βN/ANear-infrared (NIR) probe that targets mitochondria and inhibits melanoma through the AKT/GSK3β pathway.[5][6]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and application of fluorescent probes. Below are protocols for key experiments cited in the characterization of GSK3β probes.

In Vitro Kinase Inhibition Assay

This assay determines the concentration at which a compound inhibits 50% of the GSK3β enzymatic activity (IC50).

  • Reagents and Materials:

    • Recombinant human GSK3β enzyme

    • GSK3β substrate (e.g., a synthetic peptide)

    • ATP (Adenosine triphosphate)

    • Test compounds (e.g., ML320, CHIR99021) at various concentrations

    • Kinase assay buffer

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • 96-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the GSK3β enzyme, the substrate, and the kinase assay buffer.

    • Add the diluted test compounds to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a nonlinear regression curve fit.

Cellular Imaging of GSK3β

This protocol outlines the steps for visualizing the localization and activity of GSK3β in living cells using a fluorescent probe.

  • Reagents and Materials:

    • Cell line of interest (e.g., SH-SY5Y neuroblastoma cells)

    • Cell culture medium and supplements

    • GSK3β fluorescent probe (e.g., Compound 10c, IR-546)

    • Confocal microscope

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Seed the cells on glass-bottom dishes and culture them to the desired confluency.

    • Prepare a working solution of the GSK3β fluorescent probe in a serum-free medium.

    • Wash the cells with PBS.

    • Incubate the cells with the probe solution for a specified time and temperature (e.g., 30 minutes at 37°C).

    • Wash the cells with PBS to remove the excess probe.

    • Image the cells using a confocal microscope with the appropriate excitation and emission wavelengths for the specific probe.

    • For dynamic studies, acquire time-lapse images to monitor changes in fluorescence intensity or localization in response to specific stimuli.

In Vivo Imaging in Animal Models

This protocol describes the use of a fluorescent probe to image GSK3β in a living animal model.

  • Reagents and Materials:

    • Animal model (e.g., mouse model of Alzheimer's disease)

    • GSK3β fluorescent probe (e.g., Compound 10c)

    • In vivo imaging system (e.g., IVIS)

    • Anesthetics

  • Procedure:

    • Anesthetize the animal.

    • Administer the fluorescent probe via an appropriate route (e.g., intravenous injection).

    • Allow sufficient time for the probe to distribute and accumulate in the target tissue.

    • Place the animal in the in vivo imaging system.

    • Acquire fluorescence images at the appropriate wavelengths.

    • After imaging, the animal can be euthanized for ex vivo analysis of the tissues to confirm probe localization and target engagement.

Visualizations

GSK3β Signaling Pathway

GSK3b_Signaling_Pathway cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh Axin Axin Dsh->Axin inhibits GSK3b GSK3β Axin->GSK3b APC APC APC->GSK3b Beta_Catenin β-catenin GSK3b->Beta_Catenin phosphorylates Ub Ubiquitination & Degradation Beta_Catenin->Ub TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF translocates to nucleus Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Nucleus Nucleus Insulin Insulin IR Insulin Receptor Insulin->IR PI3K PI3K IR->PI3K Akt Akt PI3K->Akt Akt->GSK3b inhibits

Caption: Simplified GSK3β signaling pathways.

Experimental Workflow for Fluorescent Probe Evaluation

Fluorescent_Probe_Workflow cluster_invitro cluster_cellular cluster_invivo Probe_Design Probe Design & Synthesis In_Vitro_Char In Vitro Characterization Probe_Design->In_Vitro_Char Cellular_Eval Cellular Evaluation In_Vitro_Char->Cellular_Eval Photophysical Photophysical Properties Binding_Assay Binding Affinity & Selectivity In_Vivo_Eval In Vivo Evaluation Cellular_Eval->In_Vivo_Eval Uptake Cellular Uptake & Localization Toxicity Cytotoxicity Imaging Live Cell Imaging Data_Analysis Data Analysis & Comparison In_Vivo_Eval->Data_Analysis Biodistribution Biodistribution & PK Target_Engagement Target Engagement Efficacy Imaging Efficacy

Caption: General experimental workflow for probe evaluation.

References

Validating the Specificity and Selectivity of LL320 (Y-320): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the specificity and selectivity of the small molecule LL320, correctly identified as Y-320, a potent enhancer of premature termination codon (PTC) readthrough. This document compares its performance with other alternatives, supported by experimental data, and offers detailed methodologies for key validation experiments.

Executive Summary

Y-320 is a phenylpyrazoleanilide that has been identified as a powerful enhancer of aminoglycoside-induced PTC readthrough. Unlike standalone readthrough-inducing drugs, Y-320's primary mechanism of action is to augment the activity of aminoglycosides, such as G418. It achieves this by stimulating ribosome biogenesis and overall protein synthesis. This effect is mediated through an autocrine signaling pathway involving the upregulation of several CXC chemokines and their subsequent interaction with the CXCR2 receptor. This unique mechanism sets it apart from other compounds designed to promote PTC readthrough.

Performance Comparison

While direct head-to-head quantitative comparisons of Y-320 with other PTC readthrough enhancers under identical experimental conditions are limited in the reviewed literature, the available data demonstrates its significant potentiation of G418-induced readthrough.

Compound ClassCompound NameMechanism of ActionReported Efficacy (in combination with G418)Key Differentiator
Phenylpyrazoleanilide Y-320 Enhances ribosome biogenesis and protein synthesis via CXCR2 signaling, potentiating aminoglycoside-induced PTC readthrough.[1][2]Up to 3.7-fold enhancement of G418-induced readthrough of COL17A1 PTC.[1]Does not induce readthrough on its own; acts as a synergistic enhancer.[3][4]
Phthalimide Derivative CDX5-1Potentiates aminoglycoside-induced PTC readthrough.Mentioned as a readthrough enhancer, but direct quantitative comparison with Y-320 is not available.Structurally distinct from Y-320 and does not stimulate ribosome biogenesis.[1]
Antimalarial MefloquineEnhances G418-induced readthrough.Not quantitatively compared to Y-320 in the available literature.Repurposed drug with a different primary indication.
Aminothiazole Derivative SRI CompoundsPotentiate aminoglycoside-induced PTC readthrough.No direct quantitative comparison with Y-320 has been found.

Experimental Validation of Y-320

The specificity and selectivity of Y-320 have been validated through a series of key experiments that elucidate its mechanism of action.

Key Experiments:
  • PTC Readthrough Enhancement Assay (Western Blot): This experiment demonstrates Y-320's ability to enhance the G418-mediated readthrough of a premature termination codon in a specific gene, such as TP53.

  • Protein Synthesis Assay (Puromycin Labeling): This assay measures the rate of global protein synthesis to confirm that Y-320 increases this fundamental cellular process.

  • CXCR2 Inhibition Assay: By using a CXCR2 antagonist, this experiment validates that Y-320's effects on protein synthesis and PTC readthrough are dependent on the CXCR2 signaling pathway.

Experimental Protocols

PTC Readthrough Enhancement Assay (p53 Western Blot)

Objective: To quantify the enhancement of G418-induced p53 PTC readthrough by Y-320.

Cell Line: HDQ-P1 human breast carcinoma cells, which have a nonsense mutation in the TP53 gene (R213X).[5]

Treatment Protocol:

  • Plate HDQ-P1 cells and allow them to adhere overnight.

  • Treat the cells with one of the following conditions for 48 hours:

    • Vehicle control (e.g., DMSO)

    • G418 (e.g., 60 µM)

    • Y-320 alone (e.g., 1 µM)

    • G418 (e.g., 60 µM) + Y-320 (e.g., 1 µM)[1]

  • Harvest cells and prepare whole-cell lysates.

Western Blot Protocol:

  • Determine protein concentration of the lysates.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with a primary antibody specific for full-length p53.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • As a loading control, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or Vinculin).[1]

  • Quantify the band intensities and normalize the full-length p53 signal to the loading control. The enhancement factor is calculated by comparing the normalized signal in the G418 + Y-320 condition to the G418 alone condition.[1]

Protein Synthesis Assay (Puromycin Labeling and Flow Cytometry)

Objective: To measure the effect of Y-320 on the rate of global protein synthesis.

Method: O-propargyl-puromycin (OP-Puro) labeling followed by flow cytometry.[6][7]

Protocol:

  • Culture cells with the desired concentrations of Y-320 and/or G418 for the specified duration.

  • Add OP-Puro to the cell culture medium at a final concentration of, for example, 25 µM and incubate for 1 hour.[6]

  • Harvest the cells and wash with PBS.

  • Fix and permeabilize the cells according to a standard flow cytometry protocol.

  • Perform a click chemistry reaction to conjugate a fluorescent azide (e.g., Alexa Fluor 488 azide) to the incorporated OP-Puro.

  • Wash the cells and resuspend in a suitable buffer for flow cytometry.

  • Analyze the cells on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the fluorescent signal in the appropriate channel. The MFI is proportional to the rate of protein synthesis.[7]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes involved in the validation of Y-320, the following diagrams have been generated using the DOT language.

Y320_Mechanism_of_Action Y320 Y-320 Chemokines CXC Chemokines (e.g., CXCL1, CXCL8) Y320->Chemokines Upregulates Expression CXCR2 CXCR2 Receptor Chemokines->CXCR2 Binds & Activates Ribosome_Biogenesis Ribosome Biogenesis CXCR2->Ribosome_Biogenesis Signals to Increase Protein_Synthesis Increased Protein Synthesis Ribosome_Biogenesis->Protein_Synthesis Readthrough Enhanced PTC Readthrough Protein_Synthesis->Readthrough Enables G418 G418 (Aminoglycoside) PTC Premature Termination Codon (PTC) G418->PTC Induces Basal Readthrough PTC->Readthrough

Caption: Mechanism of Y-320 Action.

Experimental_Workflow_PTC_Readthrough cluster_cell_culture Cell Culture & Treatment cluster_western_blot Western Blot Analysis start Plate HDQ-P1 Cells treatment Treat with Y-320 and/or G418 (48h) start->treatment harvest Harvest Cells & Lyse treatment->harvest sds_page SDS-PAGE harvest->sds_page transfer Protein Transfer sds_page->transfer probing Antibody Probing (anti-p53, anti-GAPDH) transfer->probing detection Chemiluminescent Detection probing->detection quantification Band Quantification & Normalization detection->quantification

Caption: PTC Readthrough Western Blot Workflow.

CXCR2_Signaling_Pathway ligand CXC Chemokine receptor CXCR2 (GPCR) ligand->receptor g_protein Gαi/βγ receptor->g_protein activates plc PLC g_protein->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc PKC dag->pkc downstream Downstream Signaling (e.g., MAPK pathway) ca_release->downstream pkc->downstream response Increased Ribosome Biogenesis & Protein Synthesis downstream->response

Caption: Simplified CXCR2 Signaling Pathway.

References

Safety Operating Guide

Proper Disposal of "LL320": A Critical Safety Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A crucial first step in the safe disposal of any chemical is its precise identification. The designation "LL320" is associated with multiple, chemically distinct products, each demanding a unique disposal protocol. To ensure the safety of laboratory personnel and environmental compliance, it is imperative to identify the specific nature of the "this compound" .

The name "this compound" is used for a variety of commercial products, including epoxy resins, lubricants, and industrial cleaners. Each of these formulations possesses different physical and chemical properties, hazards, and consequently, distinct and incompatible disposal procedures. For instance, some formulations are flammable liquids, while others may be corrosive or toxic to aquatic organisms.[1][2][3][4] Attempting to follow a generic disposal plan could lead to dangerous chemical reactions, environmental contamination, and regulatory violations.

To provide accurate and safe disposal guidance, please identify the specific "this compound" product you are using by providing further details such as:

  • Manufacturer or Supplier: The company that produced or sold the product.

  • Product Type: e.g., adhesive, lubricant, cleaner, etc.

  • Chemical Composition: A list of ingredients, typically found on the Safety Data Sheet (SDS).

  • CAS Number(s): The unique numerical identifier for each chemical component.

Once the specific "this compound" product is identified, a detailed and accurate disposal plan can be formulated, adhering to all safety and regulatory requirements. This will include a summary of its physical and chemical properties, detailed disposal protocols, and a clear, step-by-step workflow for its safe management from use to final disposal.

In the absence of specific product information, general best practices for chemical disposal in a laboratory setting should be followed. These universally applicable principles are designed to minimize risk and ensure a safe working environment.

General Principles of Laboratory Chemical Waste Disposal

All chemical waste must be managed in accordance with local, state, and federal regulations.[3] The following is a generalized workflow for the handling of laboratory chemical waste.

G cluster_pre_disposal Pre-Disposal Phase cluster_disposal Disposal Phase A Identify Waste & Review SDS B Select Appropriate Waste Container A->B C Properly Label Waste Container B->C D Segregate Incompatible Wastes C->D E Store in Designated Waste Accumulation Area D->E F Arrange for Pickup by EHS or Licensed Contractor E->F G Maintain Disposal Records F->G

Caption: General workflow for laboratory chemical waste disposal.

Key Steps for Safe Chemical Waste Management:

  • Identification and Segregation: Always identify the chemical waste and consult the manufacturer's Safety Data Sheet (SDS) for specific handling and disposal information.[5] Incompatible chemicals should never be mixed.

  • Containerization: Use appropriate, leak-proof, and clearly labeled containers for waste collection.[6] The label should include the chemical name, concentration, and associated hazards.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Disposal: Arrange for the disposal of chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never pour chemicals down the drain unless explicitly permitted by your institution's EHS guidelines for specific, neutralized, and non-hazardous substances.[5]

  • Record Keeping: Maintain accurate records of all hazardous waste generated and disposed of, in compliance with regulatory requirements.[7]

By adhering to these fundamental principles and, most importantly, by providing the specific identity of the "this compound" in use, we can ensure a safe and compliant disposal process.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.